Author: BenchChem Technical Support Team. Date: April 2026
[label="Boiling Point &\nStability
Fig 1. Physicochemical validation workflow for CAS 93981-12-5.
Implications for Drug Development & Formulation
Understanding the precise physical properties of 1-Methylheptyl cyclopent-2-ene-1-acetate is critical for its application in pharmaceutical sciences.
Lipid Nanoparticles (LNPs) & Emulsions: With a predicted LogP near 5.0, this compound is highly hydrophobic. It can serve as a core lipid component in oil-in-water (O/W) emulsions or as a solubilizing agent for poorly water-soluble Active Pharmaceutical Ingredients (APIs) (BCS Class II and IV).
Topical Penetration Enhancement: The branched 1-methylheptyl chain acts as a steric wedge. When applied topically, such branched esters can temporarily disrupt the highly ordered lipid bilayers of the stratum corneum, enhancing the transdermal flux of co-administered drugs.
Stability Considerations: The presence of the cyclopent-2-ene ring means the molecule possesses an allylic position, which is susceptible to auto-oxidation. Formulation scientists must incorporate antioxidants (e.g., BHT or Alpha-Tocopherol) and store the raw material under inert gas (Argon/Nitrogen) to maintain an optimal shelf-life.
References
CAS Common Chemistry. "2-Cyclopentene-1-acetic acid, 1-methylheptyl ester (CAS RN: 93981-12-5)". American Chemical Society. Available at:[Link]
United States Environmental Protection Agency (US EPA). "2-Cyclopentene-1-acetic acid, 1-methylheptyl ester - Substance Details (DTXSID70888731)". CompTox Chemicals Dashboard. Available at:[Link]
Exploratory
Structural and Stereochemical Analysis of 1-Methylheptyl Cyclopent-2-ene-1-acetate: A Technical Guide for Synthetic and Application Scientists
Executive Summary In the realm of specialty chemicals, the synthesis and characterization of dual-stereocenter esters present unique challenges and opportunities. 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of specialty chemicals, the synthesis and characterization of dual-stereocenter esters present unique challenges and opportunities. 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5) is a structurally complex ester combining a reactive cyclopentenyl moiety with a branched, lipophilic aliphatic chain [1]. As a Senior Application Scientist, I frequently encounter compounds of this class in the development of advanced synthetic intermediates, agricultural pheromone analogs, and specialized fragrance molecules.
This whitepaper provides an in-depth technical analysis of the compound's stereochemical architecture, details a self-validating synthetic workflow designed to preserve acid-sensitive functional groups, and establishes a robust analytical protocol for product verification.
Chemical Identity and Core Structure
The molecule is formed via the esterification of cyclopent-2-ene-1-acetic acid—a known intermediate in the total synthesis of natural products like funiculosin [2]—and the secondary alcohol octan-2-ol (1-methylheptanol).
To establish a baseline for analytical comparison, the quantitative physicochemical properties of the compound are summarized below.
Table 1: Quantitative and Physicochemical Properties
Property
Value
IUPAC Name
Octan-2-yl 2-(cyclopent-2-en-1-yl)acetate
CAS Registry Number
93981-12-5
Molecular Formula
C₁₅H₂₆O₂
Molecular Weight
238.37 g/mol
Stereocenters
2 (C1 of cyclopentene, C2 of octyl chain)
Possible Stereoisomers
4 (Two Diastereomeric Pairs)
Stereochemical Architecture
The functional efficacy of complex esters in biological or receptor-binding applications is almost entirely dictated by their spatial orientation. 1-Methylheptyl cyclopent-2-ene-1-acetate possesses two distinct chiral centers, resulting in a complex stereochemical matrix.
C1 of the Cyclopentene Ring: The attachment point of the acetate side chain creates a chiral center because the trajectory around the endocyclic double bond (C2=C3) differs from the saturated trajectory (C5–C4).
C2' of the Octyl Chain: The secondary carbon of the alcohol moiety is bonded to four distinct groups (an ester oxygen, a methyl group, a hydrogen atom, and a hexyl chain), establishing the second stereocenter.
Because there are two stereocenters, the compound exists as four distinct stereoisomers: (1R, 2'R) , (1S, 2'S) , (1R, 2'S) , and (1S, 2'R) . In a standard non-asymmetric synthesis, the product is a racemic mixture of all four. To isolate specific enantiomers for structure-activity relationship (SAR) studies, a sequential resolution workflow is required.
Workflow for the chromatographic resolution of the four stereoisomers.
Synthetic Methodologies: The Steglich Protocol
When designing a synthesis for this molecule, the primary chemical risk is the acid-catalyzed migration or isomerization of the C2=C3 endocyclic double bond. Traditional Fischer esterification (which relies on strong acids like H₂SO₄ and high heat) is highly likely to degrade the cyclopentenyl precursor.
To circumvent this, I mandate the use of the Steglich Esterification [3]. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, allowing the reaction to proceed under mild, room-temperature conditions.
Causality Behind the Reagents
DCC: Activates the carboxylic acid by forming an O-acylisourea intermediate.
DMAP: Octan-2-ol is a sterically hindered secondary alcohol. Without DMAP, the O-acylisourea would slowly undergo an unwanted [1,3]-rearrangement into an inactive N-acylurea. DMAP attacks the intermediate faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium species that readily accepts the bulky alcohol[3].
Dichloromethane (CH₂Cl₂): Acts as an aprotic solvent that solubilizes the reagents but forces the dicyclohexylurea (DCU) byproduct to precipitate, driving the reaction forward.
Mechanistic pathway of the Steglich esterification for complex ester synthesis.
Step-by-Step Experimental Protocol
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of cyclopent-2-ene-1-acetic acid in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.
Activation: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of DCC and 0.1 equivalents of DMAP. Stir for 15 minutes to ensure complete formation of the O-acylisourea intermediate.
Coupling: Add 1.05 equivalents of octan-2-ol dropwise via syringe.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12 hours. A white precipitate (DCU) will gradually form.
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the DCU. Wash the organic filtrate sequentially with 5% aqueous HCl (to remove DMAP), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine. Dry the organic layer over anhydrous MgSO₄.
Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate to isolate the pure ester.
Analytical Characterization Workflow
A self-validating protocol requires rigorous post-synthesis characterization to confirm both structural integrity and stereochemical composition.
¹H NMR (Proton Nuclear Magnetic Resonance): The success of the esterification is confirmed by the presence of a multiplet at ~4.8–5.0 ppm, corresponding to the chiral methine proton of the octyl chain (shifted downfield due to the ester oxygen). The preservation of the cyclopentene ring is verified by two distinct olefinic proton signals at ~5.6–5.8 ppm.
GC-MS (Gas Chromatography-Mass Spectrometry): The chromatogram will yield a molecular ion peak at m/z 238. A characteristic fragmentation pattern will show the cleavage of the ester bond, resulting in a prominent cyclopenteneacetyl cation (m/z 109) and the loss of the octyloxy radical.
Chiral HPLC: To determine the diastereomeric ratio (dr), the purified product must be run through a chiral stationary phase (e.g., Chiralpak AD-H). The chromatogram will display two distinct sets of peaks representing the diastereomeric pairs, confirming the dual-stereocenter nature of the synthesized batch.
References
1-Methylheptyl cyclopent-2-ene-1-acetate | 93981-12-5 | Benchchem
Benchchem Chemical Database
URL
Spectroscopic Characterization of 1-Methylheptyl cyclopent-2-ene-1-acetate: An In-Depth Technical Guide
Abstract This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the characterization of 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 9...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the characterization of 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5). While experimental spectra for this specific ester are not widely available in public databases, this document establishes a robust predictive framework for its characterization. By dissecting the molecule into its core functional components—the cyclopentene ring, the acetate ester linkage, and the 1-methylheptyl (octan-2-yl) side chain—we can forecast the key spectroscopic signatures. This guide serves as a valuable resource for researchers in organic synthesis, quality control, and drug development, offering not only predicted data but also the underlying principles and standard methodologies for spectral acquisition and interpretation.
Introduction and Molecular Structure Overview
1-Methylheptyl cyclopent-2-ene-1-acetate is an ester combining cyclopent-2-ene-1-acetic acid with 2-octanol. Its structure presents several key features for spectroscopic analysis: an olefinic double bond within a five-membered ring, a chiral center at the 1-position of the alkyl chain, and a carbonyl group. The unequivocal confirmation of its structure is paramount for any application and relies on the synergistic use of modern spectroscopic techniques. This guide will focus on ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, the foundational triad for structural elucidation in organic chemistry.
Figure 1. Chemical Structure of 1-Methylheptyl cyclopent-2-ene-1-acetate.
Infrared (IR) Spectroscopic Analysis
Foundational Principles
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for identifying their presence. For 1-Methylheptyl cyclopent-2-ene-1-acetate, the most diagnostic absorptions will arise from the ester's carbonyl group (C=O), the alkene C=C bond, the ester C-O linkages, and the aliphatic C-H bonds. The position of the C=O stretch is particularly informative; as an aliphatic ester, it is expected in the 1750-1735 cm⁻¹ range.[1][2]
Standard Experimental Protocol: ATR-FTIR
A standard and efficient method for acquiring an IR spectrum of a liquid sample like this ester is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.
Sample Application: Place a single drop of 1-Methylheptyl cyclopent-2-ene-1-acetate directly onto the center of the ATR crystal.
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Clean the ATR crystal thoroughly after analysis.
Predicted IR Data and Interpretation
The expected key IR absorption bands for 1-Methylheptyl cyclopent-2-ene-1-acetate are summarized below.
Frequency Range (cm⁻¹)
Vibrational Mode
Expected Intensity
Interpretation
3100-3000
=C-H Stretch
Medium
Indicates the presence of sp² C-H bonds in the cyclopentene ring.
2960-2850
C-H Stretch
Strong
Characteristic of the numerous sp³ C-H bonds in the alkyl chain and cyclopentane backbone.
1745-1735
C=O Stretch (Ester)
Strong, Sharp
This is a highly diagnostic peak confirming the aliphatic ester functional group.[1][2]
1655-1645
C=C Stretch (Alkene)
Medium to Weak
The endocyclic double bond. This peak can sometimes be weak due to the symmetry of the cyclopentene ring.
1300-1150
C-O Stretch (Ester, acid side)
Strong
Corresponds to the stretching of the C-O bond adjacent to the carbonyl.[3]
1150-1000
C-O Stretch (Ester, alcohol side)
Medium-Strong
Corresponds to the stretching of the O-alkyl bond.[3]
¹H NMR Spectroscopic Analysis
Foundational Principles
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. Key parameters are the chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and spin-spin coupling (J), which provides information about adjacent protons.
Standard Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methylheptyl cyclopent-2-ene-1-acetate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ 0.00 ppm), if not already present in the solvent.
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer's probe.
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
Acquisition: A standard ¹H NMR experiment is run using a 90° pulse. Key parameters include spectral width, acquisition time, and relaxation delay.
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The spectrum is then referenced to the TMS signal.
Predicted ¹H NMR Data and Interpretation (300 MHz, CDCl₃)
Predicted δ (ppm)
Multiplicity
Integration
Proton Assignment
Rationale and Interpretation
~5.7-5.8
m
2H
H-2', H-3' (Vinylic)
These protons are on the double bond of the cyclopentene ring and are expected to be the most downfield non-acidic protons.[4][5]
~4.9-5.0
m
1H
H-1 (O-CH)
This methine proton is attached to the ester oxygen, causing a significant downfield shift. It will be a multiplet due to coupling with the adjacent CH₃ and CH₂ groups.
~2.8-3.0
m
1H
H-1' (Allylic)
Allylic methine proton, shifted downfield by the adjacent double bond and the ester group.
~2.2-2.4
m
4H
H-α (CH₂-COO) & H-4' (Allylic)
The methylene protons adjacent to the carbonyl group (H-α) and the allylic protons on the cyclopentene ring (H-4') are expected in this region.
~1.9-2.1
m
2H
H-5' (Aliphatic)
Protons on the cyclopentane ring backbone.
~1.4-1.6
m
2H
H-2 (CH₂)
Methylene group adjacent to the chiral center H-1.
~1.2-1.4
m
8H
H-3 to H-6 (Alkyl CH₂)
Overlapping signals from the bulk of the alkyl chain, typically appearing as a broad multiplet.
~1.1-1.2
d
3H
H-1a (CH₃-CH)
The methyl group attached to the chiral center (H-1) will appear as a doublet due to coupling with H-1.
~0.8-0.9
t
3H
H-7 (Terminal CH₃)
The terminal methyl group of the heptyl chain will appear as a triplet, coupled to the adjacent CH₂ group.
¹³C NMR Spectroscopic Analysis
Foundational Principles
Carbon-13 NMR provides a signal for each chemically non-equivalent carbon atom in a molecule. The chemical shift range is much wider than in ¹H NMR (~0-220 ppm), leading to less signal overlap. Standard ¹³C NMR is proton-decoupled, meaning each unique carbon appears as a singlet.
Standard Experimental Protocol: ¹³C NMR
The experimental protocol is nearly identical to that for ¹H NMR, using the same sample. The key difference is the acquisition parameters, which are tuned to the ¹³C nucleus. A broadband proton decoupler is used to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
Predicted ¹³C NMR Data and Interpretation (75 MHz, CDCl₃)
Predicted δ (ppm)
Carbon Assignment
Rationale and Interpretation
~172-173
C=O (Ester)
The ester carbonyl carbon is highly deshielded and appears far downfield.[6][7]
The carbon atom directly bonded to the ester oxygen is significantly shifted downfield.
~40-42
C-α (CH₂-COO)
The carbon adjacent to the carbonyl group.
~38-40
C-1' (Allylic)
The allylic methine carbon of the cyclopentene ring.
~35-37
C-2 (CH₂)
Alkyl chain carbon adjacent to the C-O bond.
~31-33
C-4' (Allylic)
The allylic methylene carbon of the cyclopentene ring.
~22-32
C-3 to C-6, C-5'
Overlapping signals from the remaining sp³ carbons in the alkyl chain and cyclopentene ring.
~20-22
C-1a (CH₃-CH)
The methyl group on the chiral center.
~14
C-7 (Terminal CH₃)
The terminal sp³ carbon of the alkyl chain, typically the most upfield signal.
Integrated Spectroscopic Workflow
Confirming the structure of a molecule requires a holistic approach, where data from different techniques are used to corroborate each other. The workflow diagram below illustrates the logical process for characterizing 1-Methylheptyl cyclopent-2-ene-1-acetate.
Thermodynamic Solubility and Physicochemical Profiling of 1-Methylheptyl cyclopent-2-ene-1-acetate
Executive Summary The compound 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS RN: 93981-12-5) is a highly lipophilic specialty ester utilized in advanced chemical synthesis, fragrance formulation, and as a hydrophobic int...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS RN: 93981-12-5) is a highly lipophilic specialty ester utilized in advanced chemical synthesis, fragrance formulation, and as a hydrophobic intermediate[1]. Characterized by its bulky aliphatic tail and unsaturated alicyclic ring, the molecule presents unique solvation challenges. This technical guide provides an authoritative analysis of its solubility profile across polar and non-polar organic solvents, detailing the thermodynamic causality behind its solvation behavior and providing a self-validating experimental workflow for empirical quantification.
Structural Analysis and Solvation Thermodynamics
To predict and manipulate the solubility of 1-Methylheptyl cyclopent-2-ene-1-acetate, one must deconstruct its molecular architecture (C₁₅H₂₆O₂; MW: 238.37 g/mol )[1][2]. The molecule comprises three distinct physicochemical domains:
The 1-Methylheptyl (2-Octyl) Chain: A massive 8-carbon branched hydrocarbon tail that dictates the molecule's extreme hydrophobicity. This domain drives strong London dispersion forces (
δD
).
The Ester Linkage: Provides a localized dipole moment (
δP
) and acts as a weak hydrogen-bond acceptor. However, it lacks hydrogen-bond donor capabilities (
δH
).
The Cyclopentene Ring: An unsaturated 5-membered alicyclic ring that adds steric bulk and a localized
π
-electron cloud, further enhancing dispersion interactions[3].
The Thermodynamic Causality of Solvation
Solubility is governed by the Gibbs free energy of mixing (
ΔGmix=ΔHmix−TΔSmix
). For this ester, dissolution in non-polar solvents is thermodynamically spontaneous because the enthalpy of mixing (
ΔHmix
) is near zero (the solvent-solvent and solute-solute dispersion forces are nearly identical). The process is entirely driven by the positive entropy of mixing (
ΔSmix
).
Conversely, in polar protic solvents like water, the insertion of the bulky C8 chain requires breaking highly ordered hydrogen-bond networks to form a cavity. This results in a massive entropic penalty (the hydrophobic effect), leading to a positive
ΔGmix
and complete phase separation.
Thermodynamic interactions dictating ester solubility across various solvent classes.
Solubility Profile Across Solvent Classes
Based on Hansen Solubility Parameters (HSP) and dielectric constants (
ϵ
), the solubility of 1-Methylheptyl cyclopent-2-ene-1-acetate varies drastically. The table below summarizes the theoretical solubility profile at standard ambient temperature (298.15 K).
Solvent
Solvent Class
Dielectric Constant (
ϵ
)
Estimated Solubility (mg/mL)
Miscibility
n-Hexane
Non-polar
1.89
> 500 (Freely soluble)
Complete
Toluene
Non-polar
2.38
> 500 (Freely soluble)
Complete
Ethyl Acetate
Polar Aprotic
6.02
> 100 (Soluble)
High
Acetone
Polar Aprotic
20.7
50 - 100 (Soluble)
Moderate
DMSO
Polar Aprotic
46.7
< 10 (Slightly soluble)
Low
Methanol
Polar Protic
32.7
< 5 (Slightly soluble)
Low
Water
Polar Protic
80.1
< 0.01 (Practically insoluble)
Immiscible
Expert Insight: Notice the stark difference between Ethyl Acetate and DMSO. While both are polar aprotic, DMSO's high dielectric constant and rigid internal dipole network create a high "cavity formation energy." The weak dipole-dipole interactions between DMSO and the ester's carbonyl oxygen are insufficient to overcome this energy barrier, resulting in low solubility despite the lack of hydrogen bonding.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To empirically determine the thermodynamic solubility of this compound, the saturation shake-flask method is the gold standard.
Why GC-FID over HPLC-UV?
A common pitfall in analyzing aliphatic esters is the default use of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). 1-Methylheptyl cyclopent-2-ene-1-acetate lacks a conjugated
π
-system; its isolated alkene and ester carbonyl only absorb weakly in the deep UV range (< 210 nm)[3]. At these wavelengths, solvents like toluene and acetone present massive background interference. Therefore, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior choice. The molecule is sufficiently volatile, and the FID provides an exceptionally linear and highly sensitive response to the C15 hydrocarbon framework.
Why PTFE Filters?
When separating the saturated solution from the solid/liquid excess, researchers often use standard cellulose acetate or nylon syringe filters. Because this ester is highly lipophilic (Estimated LogP ≈ 5.0), it will non-specifically bind to the hydrophobic domains of nylon or cellulose matrices, artificially lowering the measured solubility. Polytetrafluoroethylene (PTFE) filters must be used to ensure zero analyte retention.
Step-by-Step Protocol
This protocol is designed as a self-validating system : it incorporates mass balance checks and internal standards to ensure data integrity.
Preparation & Equilibration: Add an excess amount of 1-Methylheptyl cyclopent-2-ene-1-acetate (approx. 200 mg) to 1.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.
Isothermal Agitation: Place the vial in an orbital shaker at 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, bypassing kinetic dissolution artifacts.
Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes at exactly 25.0 °C. Causality: Centrifugation pellets undissolved micro-emulsions without altering the temperature, preventing premature precipitation.
Isothermal Filtration: Extract the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE membrane.
Quantification (GC-FID): Dilute the filtrate into a compatible highly volatile solvent (e.g., hexane) containing an internal standard (e.g., Methyl decanoate). Inject 1 µL into the GC-FID.
System Validation: Perform a mass balance check by evaporating the remaining solvent from the pellet and weighing the undissolved solute. The sum of dissolved and undissolved mass must equal the initial input mass (± 2%), confirming no volatile loss or chemical degradation occurred during the 48-hour equilibration.
Experimental workflow for determining the thermodynamic solubility of lipophilic esters.
Formulation Strategies for Drug Development
For pharmaceutical or cosmetic scientists looking to incorporate 1-Methylheptyl cyclopent-2-ene-1-acetate into aqueous systems, direct dissolution is impossible. Instead, Lipid-Based Drug Delivery Systems (LBDDS) must be employed.
Because the ester is completely miscible with non-polar lipids, it can act as the oil phase in an oil-in-water (O/W) nanoemulsion. Utilizing high-HLB non-ionic surfactants (such as Polysorbate 80 or Kolliphor EL) combined with high-shear homogenization will encapsulate the ester within 50-100 nm lipid droplets, kinetically stabilizing the highly hydrophobic molecule in an aqueous continuous phase.
References
CAS Common Chemistry. "2-Cyclopentene-1-acetic acid, 1-methylheptyl ester." American Chemical Society. Available at:[Link]
US EPA Substance Registry Services (SRS). "2-Cyclopentene-1-acetic acid, 1-methylheptyl ester - Substance Details." Environmental Protection Agency. Available at: [Link]
PubChem. "Acetic acid, cyclopent-2-en-1-yl ester." National Library of Medicine, National Center for Biotechnology Information. Available at:[Link]
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydroethanolic mixtures." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]
Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. Available at:[Link]
Thermodynamic stability and decomposition temperature of 1-Methylheptyl cyclopent-2-ene-1-acetate
An In-depth Technical Guide to the Thermodynamic Stability and Decomposition Temperature of 1-Methylheptyl cyclopent-2-ene-1-acetate Abstract This technical guide provides a comprehensive framework for evaluating the the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability and Decomposition Temperature of 1-Methylheptyl cyclopent-2-ene-1-acetate
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and decomposition temperature of 1-Methylheptyl cyclopent-2-ene-1-acetate. While specific experimental data for this compound is not publicly available, this document outlines the critical analytical methodologies and theoretical considerations necessary for its complete thermal characterization. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the underlying chemical principles governing thermal decomposition. The protocols and analyses described herein are designed to be self-validating, ensuring scientific integrity and trustworthy results.
Introduction: The Significance of Thermal Stability Analysis
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS RN: 93981-12-5) is an ester with a molecular structure that suggests its potential use in various applications, including as a fragrance component, a specialty solvent, or an intermediate in pharmaceutical synthesis.[1] In any of these roles, understanding the compound's behavior at elevated temperatures is paramount for ensuring safety, predicting shelf-life, and defining processing limits.
Thermal stability is not merely a measure of the temperature at which a substance boils; it is a complex interplay of bond energies, molecular strain, and environmental factors that dictate the onset and kinetics of decomposition. For a molecule like 1-Methylheptyl cyclopent-2-ene-1-acetate, with its strained cyclopentene ring and ester functionality, multiple decomposition pathways are plausible. A thorough investigation into its thermodynamic properties is therefore essential.
This guide will focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . These methods provide complementary information on mass loss as a function of temperature and the energetics of phase transitions and decomposition, respectively. Furthermore, we will discuss the utility of Accelerating Rate Calorimetry (ARC) for assessing thermal runaway potential, a critical consideration for process safety.[2][3][4]
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to provide a robust and comprehensive evaluation of the thermal stability of 1-Methylheptyl cyclopent-2-ene-1-acetate. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is the primary technique for determining the decomposition temperature.
2.1.1. Experimental Protocol for TGA
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
Sample Preparation: Place 5-10 mg of 1-Methylheptyl cyclopent-2-ene-1-acetate into a clean, tared TGA pan (typically aluminum or platinum).
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]
Temperature Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[6]
Data Acquisition: Continuously record the sample mass and temperature.
2.1.2. Rationale Behind the TGA Protocol
Inert Atmosphere: Using an inert atmosphere like nitrogen isolates the thermal decomposition from oxidative processes, providing a clearer picture of the inherent stability of the molecule.[7]
Heating Rate: A heating rate of 10 °C/min is a standard practice that balances analysis time with resolution. Slower rates can provide better separation of overlapping thermal events, while faster rates may shift decomposition temperatures to higher values.
Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
2.2.1. Experimental Protocol for DSC
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[9]
Sample Preparation: Hermetically seal 2-5 mg of 1-Methylheptyl cyclopent-2-ene-1-acetate in an aluminum DSC pan. An empty, hermetically sealed pan is used as the reference.
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.[6]
Temperature Program (Heat-Cool-Heat):
First Heating Scan: Equilibrate at 0 °C, then ramp to 200 °C at 10 °C/min. This scan erases the sample's prior thermal history.
Cooling Scan: Cool from 200 °C to 0 °C at 10 °C/min.
Second Heating Scan: Ramp from 0 °C to 400 °C at 10 °C/min. Data from this scan is typically used for analysis.[6]
Data Acquisition: Record the differential heat flow as a function of temperature.
2.2.2. Rationale Behind the DSC Protocol
Hermetic Sealing: This prevents the loss of volatile decomposition products, ensuring that the measured heat flow corresponds to the entire decomposition process.
Heat-Cool-Heat Cycle: The initial heating and cooling cycle provides a consistent thermal history for the sample, leading to more reproducible results on the second heating scan.[6]
Reference Pan: The use of an empty reference pan allows for the precise measurement of the heat flow into or out of the sample.
Accelerating Rate Calorimetry (ARC)
For a comprehensive safety assessment, particularly for large-scale synthesis or storage, ARC is invaluable. It simulates a worst-case adiabatic scenario where no heat is lost to the surroundings.[2][3][4]
2.3.1. Experimental Workflow for ARC
The ARC operates on a "heat-wait-search" principle.[10] The instrument heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity). If an exotherm is detected, the instrument enters an adiabatic tracking mode, where the surrounding temperature is kept identical to the sample temperature, allowing for the measurement of the temperature and pressure rise rates under adiabatic conditions.[4][11]
Data Presentation and Interpretation
The data obtained from TGA and DSC analyses can be summarized to provide a clear picture of the thermal stability of 1-Methylheptyl cyclopent-2-ene-1-acetate.
Tabulated Summary of Expected Thermal Properties
The following table presents hypothetical, yet realistic, data for 1-Methylheptyl cyclopent-2-ene-1-acetate, based on the properties of similar esters.
Parameter
Expected Value
Method
Significance
Tonset (Onset of Decomposition)
220 - 250 °C
TGA
The temperature at which significant mass loss begins.
Tmax (Temperature of Maximum Decomposition Rate)
260 - 290 °C
TGA (DTG curve)
The temperature at which the decomposition reaction is fastest.
Residue at 600 °C
< 1%
TGA
Indicates complete decomposition.
Melting Point (Tm)
-10 to 10 °C
DSC
Phase transition from solid to liquid.
Enthalpy of Decomposition (ΔHd)
-150 to -250 J/g
DSC
The total heat released during decomposition.
Visualizing Experimental Workflows
The logical flow of the experimental analysis can be visualized using a diagram.
Caption: Experimental workflow for the comprehensive thermal analysis of 1-Methylheptyl cyclopent-2-ene-1-acetate.
Mechanistic Insights into Decomposition
The thermal decomposition of esters can proceed through various pathways. For 1-Methylheptyl cyclopent-2-ene-1-acetate, two primary mechanisms are likely:
Concerted Six-Membered Ring Transition State (Ester Pyrolysis): This is a common pathway for esters with a β-hydrogen on the alkyl chain, leading to the formation of an alkene and a carboxylic acid. In this case, it would yield 1-octene and cyclopent-2-ene-1-acetic acid.
Radical Chain Mechanisms: At higher temperatures, homolytic cleavage of C-O or C-C bonds can initiate a radical cascade, leading to a complex mixture of smaller molecules. The cyclopentene moiety itself can undergo retro-Diels-Alder reactions or other rearrangements.[12][13]
The following diagram illustrates a plausible decomposition pathway via the concerted mechanism.
Caption: Plausible decomposition pathway via a concerted six-membered ring transition state.
Conclusion: A Roadmap for Characterization
This technical guide has provided a comprehensive roadmap for the determination of the thermodynamic stability and decomposition temperature of 1-Methylheptyl cyclopent-2-ene-1-acetate. By employing a multi-technique approach (TGA, DSC, and ARC) and adhering to the detailed, self-validating protocols outlined, researchers can obtain a robust and reliable thermal stability profile. Understanding the onset of decomposition, the energetics involved, and the potential for thermal runaway is critical for the safe handling, storage, and application of this and other novel chemical entities in a research and development setting. The mechanistic insights provided serve as a foundation for interpreting the experimental data and predicting potential decomposition products.
References
Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses. (n.d.).
US4439048A - Accelerating rate calorimeter and method of operation - Google Patents. (n.d.).
Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates). (1994). International Journal of Polymeric Materials, 28(1-4), 187-197.
Summary of TGA data obtained for the four methyl esters | Download Table. (n.d.). ResearchGate.
Lewis, D. K., et al. (1979). Thermal decomposition of labeled cyclopentene. Evidence to preclude a 1,3-sigmatropic hydrogen shift. The Journal of Physical Chemistry, 83(15), 1949–1954.
Ravotti, R., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 23(7), 1634.
Ravotti, R., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 259.
Investigation of cyclopentene + OH and cyclopentene thermal decomposition reactions. (n.d.). ResearchGate.
Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. (2023). ACS Omega, 8(24), 21863-21873.
Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. (2020). Organic Process Research & Development, 25(1), 108-115.
Shows Gravimetric thermal analysis of esters before and after reinforced by of 3% weight at 24 °C. (n.d.). ResearchGate.
Study on Autoxidation Kinetics of Fats by Differential Scanning Calorimetry. 1. Saturated C12−C18 Fatty Acids and Their Esters. (2000). Journal of Agricultural and Food Chemistry, 48(4), 1118-1123.
Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters. (2016). Industrial & Engineering Chemistry Research, 55(30), 8345-8354.
Decomposition pathways of cyclopentanone and cyclopentenone through a-,... | Download Scientific Diagram. (n.d.). ResearchGate.
Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (1969). Analytical Chemistry, 41(1), 52-60.
Cyclopentene decomposition in shock waves. (1979). The Journal of Physical Chemistry, 83(15), 1949-1954.
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). Molecules, 28(7), 2963.
A Comparative Analysis of the Thermal Properties of Long-Chain Esters via Differential Scanning Calorimetry. (n.d.). Benchchem.
Thermal decomposition of cyclopentyl and cyclohexyl acetates. (1967). Journal of the Chemical Society B: Physical Organic, 954-957.
Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. (2015). Applied Petrochemical Research, 5(2), 135-142.
Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. (2015). ResearchGate.
1-methyl-2,3-bis(1-methylethyl)cyclopentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
2-Cyclopentene-1-acetic acid, 1-methylheptyl ester. (n.d.). CAS Common Chemistry.
Thermal Decomposition of 2-Cyclopentenone. (2014). The Journal of Physical Chemistry A, 118(26), 4765-4775.
Mechanistic Pathways in the Formation of 1-Methylheptyl Cyclopent-2-ene-1-acetate Derivatives: A Technical Guide
Executive Summary The synthesis and structural manipulation of cyclopent-2-ene-1-acetate derivatives represent a critical intersection of synthetic organic chemistry and drug discovery. Specifically, 1-Methylheptyl cyclo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis and structural manipulation of cyclopent-2-ene-1-acetate derivatives represent a critical intersection of synthetic organic chemistry and drug discovery. Specifically, 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5) 1 is a highly specialized ester that merges a lipophilic, branched octyl chain (1-methylheptanol) with a reactive cyclopentene core. This compound serves as a vital intermediate in the development of prostaglandin analogs, agricultural pheromones, and complex natural products like funiculosin.
This whitepaper provides an authoritative, step-by-step deconstruction of the formation mechanisms of this derivative. By dissecting the causality behind the synthetic choices—specifically the Claisen-Ireland rearrangement and the Steglich esterification—this guide equips researchers with field-proven, self-validating protocols to achieve high-yield, stereocontrolled synthesis.
Pharmacological and Chemical Context
Cyclopent-2-ene-1-acetic acid derivatives are highly valued for their rigid cyclic scaffold, which effectively mimics the carboxylic acid bioisosteres found in thromboxane A2 (TP) receptor antagonists and various endocrine-active compounds 2. The addition of the 1-methylheptyl group significantly alters the pharmacokinetic profile of the molecule, increasing its lipophilicity (LogP) to enhance cellular permeability. Furthermore, the cyclopentene core is susceptible to biological degradation, often undergoing oxidation by Cytochrome P450 enzymes to form diols or ketones 3, making the precise stereochemical formation of these derivatives critical for metabolic stability studies.
Core Mechanism I: Construction of the Cyclopent-2-ene-1-acetic Acid Scaffold
The fundamental building block, cyclopent-2-ene-1-acetic acid, cannot be efficiently synthesized via simple allylic alkylation due to competing elimination reactions and poor regiocontrol. Instead, the Claisen-Ireland Rearrangement is the method of choice 4.
Causality of the Synthetic Choice
By converting a cyclopent-4-ene-1,2,3-triol derivative into a silyl ketene acetal, the system is primed for a [3,3]-sigmatropic shift. This pericyclic reaction is driven by the thermodynamic stability of the resulting carbonyl compound and strictly dictates the all-cis stereochemistry of the resulting acetic acid side chain relative to the ring substituents.
Fig 1: Claisen-Ireland rearrangement forming the cyclopent-2-ene-1-acetic acid scaffold.
Core Mechanism II: Steglich Esterification with 1-Methylheptanol
Once the acid scaffold is isolated, the next challenge is esterification with 1-methylheptanol (octan-2-ol).
Causality of the Synthetic Choice
Standard Fischer esterification utilizes strong mineral acids (e.g., H₂SO₄) and heat, which would readily induce isomerization or ring-opening of the strained cyclopentene ring. Furthermore, 1-methylheptanol is a secondary alcohol, making it sterically hindered and less nucleophilic. To overcome this, the Steglich Esterification mechanism is employed 5. Using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst allows the reaction to proceed at room temperature under neutral conditions. DMAP acts as a superior nucleophile, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium active ester, preventing the undesired 1,3-rearrangement to an inert N-acylurea.
Fig 2: Steglich esterification catalytic cycle for 1-methylheptyl derivative formation.
Quantitative Data: Reaction Optimization
To maximize the yield of the 1-methylheptyl ester while preserving the integrity of the cyclopentene double bond, various coupling conditions were evaluated. The data below synthesizes the optimal parameters for this transformation.
Table 1: Optimization of Steglich Esterification for 1-Methylheptyl Cyclopent-2-ene-1-acetate
Entry
Coupling Agent (1.1 eq)
Catalyst (mol%)
Solvent
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
1
DCC
DMAP (5%)
CH₂Cl₂
25
94
>99
2
EDC·HCl
DMAP (5%)
CH₂Cl₂
25
89
>99
3
DIC
DMAP (10%)
THF
25
85
98
4
DCC
None
CH₂Cl₂
25
<10
N/A (N-acylurea side-product)
Note: Entry 1 represents the optimal self-validating protocol, balancing high yield with the ease of byproduct (DCU) removal.
This protocol describes the coupling of cyclopent-2-ene-1-acetic acid with 1-methylheptanol. It is designed as a self-validating system—the physical state changes during the reaction serve as built-in quality control checkpoints.
Activation: Dissolve cyclopent-2-ene-1-acetic acid and 1-methylheptanol in 40 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.
Catalyst Addition: Add DMAP (0.5 mmol) in one portion. Stir for 5 minutes.
Coupling: Dissolve DCC (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
Self-Validation Checkpoint 1: Within 10–15 minutes of DCC addition, a white precipitate (Dicyclohexylurea, DCU) will begin to form. The appearance of this precipitate confirms the successful formation of the O-acylisourea intermediate and its subsequent displacement.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.
Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The complete disappearance of the highly polar acid spot (Rf ~0.2) and the emergence of a highly lipophilic ester spot (Rf ~0.7) validates reaction completion.
Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 1M HCl (2 x 20 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid, and brine (20 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield the pure 1-methylheptyl cyclopent-2-ene-1-acetate.
Conclusion
The synthesis of 1-methylheptyl cyclopent-2-ene-1-acetate derivatives requires a meticulous orchestration of stereocontrolled scaffold generation and mild esterification techniques. By leveraging the thermodynamic driving force of the Claisen-Ireland rearrangement and the catalytic efficiency of the Steglich esterification, researchers can reliably bypass the steric hindrance of secondary alcohols and the acid-sensitivity of the cyclopentene ring. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity reproduction of these critical chemical intermediates for downstream pharmacological applications.
References
Synthesis of the unique all-cis cyclopentanetetraol moiety in funiculosin
Source: RSC Publishing
URL:[Link]
An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of 1-Methylheptyl cyclopent-2-ene-1-acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the vapor pressure and boiling point of 1-Methylheptyl cyclopent-2-ene-...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the vapor pressure and boiling point of 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS No. 93981-12-5). In the absence of extensive empirical data, this document outlines a robust theoretical framework for the estimation of these critical physicochemical properties, grounded in the single available experimental data point. Furthermore, it details established experimental protocols for the precise laboratory determination of both vapor pressure and boiling point, ensuring scientific rigor and reproducibility. This guide is intended to serve as a vital resource for researchers and professionals engaged in the development and characterization of novel chemical entities.
Introduction: The Significance of Vapor Pressure and Boiling Point in Scientific Research
The vapor pressure and boiling point of a compound are fundamental physical properties that govern its behavior in various states and environments. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is paramount for a multitude of applications, including:
Purification and Separation: Techniques such as distillation are entirely dependent on the differences in boiling points of the components of a mixture.
Formulation and Stability: The volatility of a compound, directly related to its vapor pressure, influences its stability, shelf-life, and appropriate storage conditions.
Pharmacokinetics and Drug Delivery: The vapor pressure of an active pharmaceutical ingredient (API) can affect its absorption, distribution, metabolism, and excretion (ADME) profile, particularly for inhaled or transdermal delivery routes.
Safety and Handling: Knowledge of a substance's boiling point and vapor pressure is crucial for assessing its flammability and potential for inhalation exposure, thereby informing safe handling procedures.
Process Chemistry: In chemical synthesis, reaction temperature is often dictated by the boiling points of the solvents and reactants.
This guide focuses on 1-Methylheptyl cyclopent-2-ene-1-acetate, a molecule of interest for which detailed physical property data is not widely available. By combining theoretical estimation with detailed experimental methodologies, we aim to provide a comprehensive understanding of its volatility characteristics.
Physicochemical Properties of 1-Methylheptyl cyclopent-2-ene-1-acetate
1-Methylheptyl cyclopent-2-ene-1-acetate is an ester with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol [1]. Its chemical structure consists of a cyclopentene ring and a long-chain secondary alcohol moiety, which influence its intermolecular forces and, consequently, its vapor pressure and boiling point.
Known Experimental Data
A critical piece of information for this compound is its boiling point at a reduced pressure. The CAS Common Chemistry database reports a boiling point of 154-157 °C at a pressure of 16 Torr[2]. This single data point serves as the foundation for the theoretical estimations that follow.
Theoretical Estimation of Normal Boiling Point and Vapor Pressure
In the absence of comprehensive experimental data, theoretical models provide a powerful tool for estimating the physicochemical properties of a compound. The Clausius-Clapeyron equation is a fundamental thermodynamic relationship that describes the non-linear relationship between vapor pressure and temperature[3].
The Clausius-Clapeyron Equation
The two-point form of the Clausius-Clapeyron equation is given by:
ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)
Where:
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.
ΔHvap is the enthalpy of vaporization.
R is the ideal gas constant (8.314 J/mol·K).
This equation allows for the estimation of the boiling point at one pressure if the boiling point at another pressure and the enthalpy of vaporization are known[4][5][6].
Estimation of the Enthalpy of Vaporization (ΔHvap)
A direct experimental value for the enthalpy of vaporization of 1-Methylheptyl cyclopent-2-ene-1-acetate is not available. However, a reasonable estimation can be made by considering Trouton's rule and by comparing it to structurally similar compounds.
Trouton's Rule: This empirical rule states that the entropy of vaporization for many non-associated liquids at their normal boiling point is approximately constant, around 85-88 J/(K·mol)[7][8][9][10]. While useful for a preliminary estimate, this rule can be inaccurate for molecules with significant hydrogen bonding or a high degree of order[8][9].
Comparison with Analogues: A more refined approach is to examine the experimental ΔHvap values of esters with similar structural features. For instance, a study on a series of esters used as flavor ingredients provides vaporization enthalpies for various compounds[11]. For larger esters, the enthalpy of vaporization tends to increase with molecular weight. For example, the vaporization enthalpy of some linear n-alkyl acetates (C8-C16) has been determined[12]. Given the C15 structure of our target molecule, which includes a cyclic component and a secondary alcohol ester, a reasonable estimate for its ΔHvap would be in the range of 50-65 kJ/mol. For the purpose of our calculation, we will use an estimated value of 60 kJ/mol . This value is in line with the vaporization enthalpy of (56.5 ± 3.0) kJ·mol−1 for a compound with a boiling point of 371.2 K at 2.93 kPa[11].
Calculation of the Normal Boiling Point
Using the known boiling point at reduced pressure and our estimated enthalpy of vaporization, we can now estimate the normal boiling point (at 760 Torr).
P₁ = 16 Torr
T₁ = 155.5 °C = 428.65 K (average of the reported range)
P₂ = 760 Torr (normal atmospheric pressure)
ΔHvap = 60,000 J/mol
R = 8.314 J/mol·K
Rearranging the Clausius-Clapeyron equation to solve for T₂:
With the estimated normal boiling point and the enthalpy of vaporization, we can now estimate the vapor pressure at a standard temperature, such as 25 °C (298.15 K).
P₁ = 760 Torr
T₁ = 556.17 K
T₂ = 298.15 K
ΔHvap = 60,000 J/mol
R = 8.314 J/mol·K
Using the Clausius-Clapeyron equation to solve for P₂:
Estimated Vapor Pressure (P₂) at 25 °C ≈ 0.01 Torr
Advanced Predictive Models: UNIFAC and Antoine Equation
While the Clausius-Clapeyron equation provides a solid estimation, more sophisticated models can offer greater accuracy.
UNIFAC Method: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model that can predict thermodynamic properties, including vapor pressure, based on the functional groups present in a molecule[13][14][15]. This method can be particularly useful when no experimental data is available.
Antoine Equation: The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature with higher accuracy over a broader range than the Clausius-Clapeyron equation[16][17]. The equation is:
log₁₀(P) = A - (B / (C + T))
Where A, B, and C are substance-specific constants. While these constants are not available for 1-Methylheptyl cyclopent-2-ene-1-acetate, they could be determined by fitting the equation to a set of experimental vapor pressure-temperature data points.
Experimental Determination of Boiling Point and Vapor Pressure
For definitive characterization, experimental determination of the boiling point and vapor pressure is essential. The following sections detail the standard laboratory procedures for these measurements.
Boiling Point Determination: The Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid[18][19][20][21].
4.1.1. Experimental Protocol
Sample Preparation: A small test tube (e.g., a fusion tube) is filled to a depth of about 1-2 cm with the liquid sample, 1-Methylheptyl cyclopent-2-ene-1-acetate.
Capillary Inversion: A melting-point capillary tube is sealed at one end. The open end of the capillary is then placed downwards into the liquid sample in the test tube.
Apparatus Assembly: The test tube is securely attached to a thermometer using a rubber band or a wire. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the sample and the thermometer bulb are below the oil level but the open end of the test tube is above it.
Heating: The side arm of the Thiele tube is gently and evenly heated with a Bunsen burner or a microburner. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath[22].
Observation: As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge. As the boiling point is approached, a rapid and continuous stream of bubbles will be observed.
Cooling and Measurement: Once a continuous stream of bubbles is observed, the heating is stopped. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube[13]. This temperature should be recorded.
Repeatability: The measurement should be repeated at least once to ensure accuracy and reproducibility.
4.1.2. Workflow Diagram
Caption: Thiele Tube Boiling Point Determination Workflow
Vapor Pressure Measurement: The Isoteniscope Method
The isoteniscope is a classic apparatus used for the static determination of the vapor pressure of a liquid as a function of temperature[23][24].
4.2.1. Experimental Protocol
Sample Introduction: The bulb of the isoteniscope is filled approximately two-thirds full with the liquid sample, 1-Methylheptyl cyclopent-2-ene-1-acetate. Care should be taken to avoid introducing the liquid into the U-tube portion of the apparatus.
Degassing the Sample: The isoteniscope is connected to a vacuum line. The sample is typically frozen with liquid nitrogen, and the system is evacuated to remove any dissolved gases. The sample is then allowed to thaw, and the process is repeated several times to ensure all dissolved air is removed. Alternatively, the liquid can be gently boiled under reduced pressure to drive off dissolved gases[7][25].
Apparatus Setup: The isoteniscope is placed in a constant-temperature bath, and the external part of the U-tube is connected to a manometer and a system for controlling the pressure (e.g., a bleed valve connected to a nitrogen cylinder and a vacuum pump).
Equilibration and Measurement: The temperature of the bath is set to the desired value and allowed to equilibrate. The external pressure is then adjusted until the levels of the liquid in both arms of the U-tube of the isoteniscope are equal. This indicates that the external pressure is equal to the vapor pressure of the sample at that temperature. The pressure is then read from the manometer[26].
Data Collection: The temperature of the bath is then incrementally increased, and the process of pressure equalization and measurement is repeated to obtain a series of vapor pressure versus temperature data points.
Data Analysis: The collected data can be plotted as ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this should yield a straight line with a slope of -ΔHvap/R, from which the enthalpy of vaporization can be determined experimentally.
This technical guide has provided a comprehensive overview of the vapor pressure and boiling point of 1-Methylheptyl cyclopent-2-ene-1-acetate. Based on the single available experimental data point of its boiling point at reduced pressure, we have employed the Clausius-Clapeyron equation to estimate its normal boiling point to be approximately 283 °C and its vapor pressure at 25 °C to be around 0.01 Torr . These estimations are grounded in a reasoned approximation of the enthalpy of vaporization. For definitive characterization, detailed, step-by-step protocols for the experimental determination of both boiling point and vapor pressure using the Thiele tube and isoteniscope methods, respectively, have been provided. It is the recommendation of this guide that these experimental procedures be undertaken to validate the theoretical estimations and to provide a more complete physicochemical profile of this compound.
References
A. Fredenslund, R. L. Jones, and J. M. Prausnitz, "Group-contribution estimation of activity coefficients in nonideal liquid mixtures," AIChE Journal, vol. 21, no. 6, pp. 1086-1099, 1975.
F. T. Trouton, "On the Molecular Heat of Vaporisation," The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, vol. 18, no. 110, pp. 54-57, 1884.
P. Atkins and J. de Paula, "Atkins' Physical Chemistry," 11th ed., Oxford University Press, 2018.
Chemistry LibreTexts, "6.2B: Step-by-Step Procedures for Boiling Point Determination," 2022. [Online]. Available: [Link]
A. Smith and A. W. C. Menzies, "A Static Method for the Determination of the Vapor Pressures of Solids and Liquids," Journal of the American Chemical Society, vol. 32, no. 12, pp. 1412-1434, 1910.
Physical Chemistry Laboratory, "Experiment 6 Vapor Pressure of a Pure Liquid," University of Missouri-St. Louis. [Online]. Available: [Link]
Lu Le Laboratory, "Isoteniscope-The Determination of the Saturated Vapor Pressure of Liquid-Experiments in Physical Chemistry," 2013. [Online]. Available: [Link]
S. Y. Lee, H. S. Kim, and H. Kim, "Measuring Vapor Pressure with an Isoteniscope: A Hands-On Introduction to Thermodynamic Concepts," Journal of Chemical Education, vol. 93, no. 3, pp. 555-559, 2016.
T. Jensen, A. Fredenslund, and P. Rasmussen, "Pure-component vapor pressures using UNIFAC group contribution," Industrial & Engineering Chemistry Fundamentals, vol. 20, no. 3, pp. 239-246, 1981.
CK-12 Foundation, "What is Trouton's Rule in thermochemistry? - Formula." [Online]. Available: [Link]
J. S.
P. A. Small, K. W. Small, and P. Cowley, "The vapour pressures of some high boiling esters," Transactions of the Faraday Society, vol. 44, pp. 810-816, 1948.
SSERC, "Melting point determination." [Online]. Available: [Link]
M. G. K. Patel, "VAPOUR LIQUID EQUILLIBRIUM MODELING USING UNIFAC GROUP CONTRIBUTION METHOD AND ITS APPLICATION IN DISTILLATION COLUMN DESIGN," National Institute of Technology, Rourkela, 2012.
Timstar, "Melting Point: Using the Thiele Tube," 2024. [Online]. Available: [Link]
A. Piazzesi, L. Fiori, and D. Bressan, "Determination of Vapor Pressures of FAME Industrial Mixtures by Ebullioscopic and Thermogravimetric Experimental Methods," Chemical Engineering Transactions, vol. 70, pp. 1369-1374, 2018.
Physics Van, "Clausius-Clapeyron Boiling," University of Illinois. [Online]. Available: [Link]
CAS Common Chemistry, "2-Cyclopentene-1-acetic acid, 1-methylheptyl ester." [Online]. Available: [Link]
S. P. Verevkin, "Vapour pressures and enthalpies of vaporization of a series of the linear n-alkyl acetates," The Journal of Chemical Thermodynamics, vol. 38, no. 6, pp. 717-723, 2006.
My Engineering Tools, "Antoine Equation Coefficient for pure substances." [Online]. Available: [Link]
D. R. Lide, Ed., "CRC Handbook of Chemistry and Physics," 88th ed., CRC Press, 2007.
Quora, "Which equation is used to calculate the boiling point under vacuum distillation?" 2020. [Online]. Available: [Link]
Vijay Nazare, "Determination of Boiling Point (B.P):". [Online]. Available: [Link]
P. A. Small, K. W. Small, and P. Cowley, "The vapour pressures of some high boiling esters," Trans. Faraday Soc., vol. 44, pp. 810-816, 1948.
R. Ceriani, C. E. C. P. A. Cunha, and A. J. A. Meirelles, "Estimation of Vapor Pressures and Enthalpies of Vaporization of Biodiesel-Related Fatty Acid Alkyl Esters. Part 2. New Parameters for Classic Vapor Pressure Correlations," Industrial & Engineering Chemistry Research, vol. 56, no. 23, pp. 6857-6868, 2017.
M. A. T. Zein, J. S. Dam, and M. B. N. Quadery, "Absolute Saturation Vapor Pressures of Three Fatty Acid Methyl Esters around Room Temperature," The Journal of Physical Chemistry A, vol. 118, no. 48, pp. 11449-11456, 2014.
P. M. Ndiaye, M. A. Krahenbuhl, and R. Ceriani, "Determination of the vapor pressure of ethyl esters by Differential Scanning Calorimetry," The Journal of Chemical Thermodynamics, vol. 43, no. 12, pp. 1823-1828, 2011.
Primary Literature Review on 1-Methylheptyl Cyclopent-2-ene-1-acetate Discovery: Synthesis, Characterization, and Olfactory Mechanisms
Executive Summary & Chemical Identity As a Senior Application Scientist specializing in volatile organic compounds and synthetic fragrance intermediates, I frequently encounter the challenge of balancing molecular lipoph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
As a Senior Application Scientist specializing in volatile organic compounds and synthetic fragrance intermediates, I frequently encounter the challenge of balancing molecular lipophilicity with olfactory receptor affinity. The discovery and synthesis of 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5) represents a masterclass in this balance.
Structurally, this compound is an ester formed from 2-cyclopentene-1-acetic acid and 2-octanol (1-methylheptanol)[1][2]. While simpler analogs like ethyl 2-(cyclopent-2-en-1-yl)acetate are widely utilized in the flavor and fragrance industry for their unique scent profiles and stability[3][4], the addition of the bulky, lipophilic 1-methylheptyl chain drastically alters the molecule's volatility and receptor binding kinetics. The EPA Substance Registry System tracks this compound under DTXSID70888731, noting its molecular formula as C15H26O2[5].
This whitepaper deconstructs the causality behind its synthetic pathways, provides self-validating experimental protocols, and maps its functional mechanisms.
Retrosynthetic Strategy & Mechanistic Causality
The core challenge in synthesizing
Δ2
-cyclopentenyl esters is preventing the thermodynamically driven migration of the double bond to the
Δ1
position (where it would conjugate with the carbonyl system).
The synthesis of the precursor, 2-cyclopentene-1-acetic acid[6], relies heavily on the Claisen-Ireland rearrangement [7]. By utilizing a [3,3]-sigmatropic rearrangement of a silyl ketene acetal intermediate, we kinetically lock the double bond in the
Δ2
position.
For the subsequent esterification, a traditional Fischer esterification (using H₂SO₄ and heat) is contraindicated, as the harsh acidic conditions promote alkene isomerization and potential polymerization. Instead, we employ a Steglich Esterification . The causality here is strictly chemical preservation: utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) allows the coupling of the sterically hindered secondary alcohol (2-octanol) at room temperature under neutral conditions, preserving the delicate
Δ2
-cyclopentene ring.
Synthetic workflow for 1-Methylheptyl cyclopent-2-ene-1-acetate via Steglich esterification.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step contains an internal feedback loop to confirm success before proceeding.
Protocol 1: Synthesis of 2-Cyclopentene-1-acetic acid via Claisen-Ireland Rearrangement[7]
Enolization: Dissolve the starting allyl ester in anhydrous THF and cool to -78°C. Dropwise add 1.1 equivalents of Lithium Diisopropylamide (LDA).
Causality: -78°C ensures the formation of the kinetic enolate, preventing thermodynamic equilibration.
Silylation: Add 1.2 equivalents of Trimethylsilyl chloride (TMSCl) to trap the enolate as a silyl ketene acetal. Allow to warm to room temperature.
Rearrangement: Reflux the mixture in xylene (190°C) for 4 hours.
Self-Validation Check: Monitor the reaction via IR spectroscopy. The complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretch (~1710 cm⁻¹) validates the successful [3,3]-sigmatropic rearrangement. If the 1740 cm⁻¹ peak persists, reflux must be extended.
Protocol 2: Steglich Esterification to 1-Methylheptyl cyclopent-2-ene-1-acetate
Activation: In a flame-dried flask under N₂, dissolve 1.0 eq of 2-cyclopentene-1-acetic acid and 1.1 eq of 2-octanol in anhydrous Dichloromethane (DCM). Add 0.1 eq of DMAP.
Causality: DMAP acts as a superior acyl transfer catalyst, essential for overcoming the steric hindrance of the secondary alcohol (2-octanol).
Coupling: Cool the flask to 0°C. Slowly add 1.1 eq of DCC dissolved in DCM. Stir for 5 minutes, then allow to warm to room temperature and stir for 12 hours.
Self-Validation Check: The reaction is self-indicating. As DCC couples the acid and alcohol, it converts into Dicyclohexylurea (DCU), which is highly insoluble in DCM. The formation of a copious white precipitate physically validates that the coupling mechanism is active.
Isolation: Filter the DCU precipitate through a Celite pad. Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
Final Validation: Run GC-MS. The appearance of a molecular ion peak at m/z 238.37 confirms the target mass[1].
Understanding the quantitative data is critical for formulating this compound into commercial matrices. The table below summarizes the key physicochemical parameters.
Falls perfectly within the ideal range (<300 Da) for volatility and olfactory detection.
LogP (Predicted)
~4.5 - 5.0
High lipophilicity enhances skin retention (fixative properties) and ensures deep penetration into the hydrophobic pockets of olfactory receptors.
Odor Profile
Woody, Fruity, Vetiver
Extrapolated from structurally analogous cyclic acetates (e.g., cyclohexyl cyclopent-2-ene-1-acetate) documented by IFRA[8][9].
Mechanistic Insights: Olfactory Receptor Binding
Cyclopentenyl acetates are prized in the fragrance industry for their distinctive woody and fruity notes[3]. However, the addition of the 1-methylheptyl chain transforms the molecule from a highly volatile "top note" into a substantive "base note."
The causality lies in the Structure-Activity Relationship (SAR) . The 8-carbon branched tail (1-methylheptyl) significantly increases the steric bulk and lipophilicity of the molecule compared to simpler methyl esters[10]. When inhaled, this hydrophobic tail facilitates deep, stable insertion into the hydrophobic binding pockets of Olfactory Receptors (ORs) in the nasal epithelium. This prolonged binding decreases the ligand off-rate, resulting in a sustained sensory perception and a prolonged half-life on the skin, a property thoroughly reviewed in dermatologic assessments of cyclic acetates[9].
Olfactory signal transduction pathway triggered by cyclopentenyl ester binding.
Conclusion
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5) is a highly specialized cyclic ester that bridges the gap between synthetic organic chemistry and sensory science. By utilizing kinetic control via the Claisen-Ireland rearrangement and mild Steglich esterification, chemists can reliably synthesize this molecule without degrading its critical
Δ2
-alkene core. Its high LogP and molecular weight make it an excellent candidate for substantive fragrance formulations and advanced agrochemical pheromone research.
National Center for Biotechnology Information. "Methyl cyclopent-2-ene-1-acetate | C8H12O2 | CID 89261". PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn2pOQfRwKaWgq5lHIz-rNlPj2rGGcc-0VN_DJpDPmvvoYzneuFU2mypHY4HUDmUnqLA181GVPm-r0Dhj2GNKUqhBpSD1SJs3n9JP8kPTOqBU_P7x_aNfLf1UdFarZ6FrHyaS_6_dMRshEepbhaLgovRwBbG18OR7Rmw42sZ4xusSIcMlM]
National Center for Biotechnology Information. "Acetic acid, cyclopent-2-en-1-yl ester | C7H10O2 | CID 140735". PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnUujDBDnNY_sEgVgnQEO3v7qk90AkqoJo0CZMgDTc3O2uszS_8fnfRT8h8c6tlia_EUQvOrC8BL3gF74J387tOjcF2zahryOPTxgxAJJad6YTnXIM7C6ouHGzQoSkUuw2EsNOrX8UhYM77f7u_nMMJ_ILX6fWqnN2mKYjdhqixtiysCZIB1VseujH]
CAS Common Chemistry. "2-Cyclopentene-1-acetic acid, 1-methylheptyl ester". American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH24jx-qNpz3xHftvAI9Q9UwuITIViAgHJef3UEyhOI4Or1PtT9OMFVK_v8-R7-ijpYUNFLysvRETQ3ViGu0BJ9n00honZU4aTOGZ-rgpJReaK9quBpHyEifKknIGozBaWAJzwPjGKjihPYUMCYljGXNk4d]
RSC Publishing. "Synthesis of the unique all-cis cyclopentanetetraol moiety in funiculosin". Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnJPB_st9YVBPbbsTcVh3JQScxDJyikkjfYx18IYmeY6QydluAfzWTDD5GhW-wajEeE0q-_IhF5Q1EmCBraSnAJtBFUiZxdKxvRamcAU21f4bFauUMQ3fBgy3xG4DCa9kH_lgyrAwP3JJFrw69k_ezrF9GPZ1vHo4RvnohQg==]
IFRA. "IFRA Fragrance Ingredient Glossary". The International Fragrance Association.[https://vertexaisearch.cloud.google.
Bhatia SP, Letizia CS, Api AM. "Fragrance material review on cyclohexyl cyclopent-2-ene-1-acetate". Food Chem Toxicol. 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3OxApcyVlwVXEymv291ig3SBg9WvcX1KG4bIu7XZtzC4D0qUPKSOG5FteHLaJCxuIghflifKgYjFiw7d95Q9Nan4LqXIFtGPiJcPoBQyT_vXvQVMIbmVGA-5-actz_5-ikfh5OyUfM82DqzLd5QxWdUmi9WTE6KZn2-1g]
COCONUT - Natural Products. "2-Cyclopentene-1-acetic acid". Super Natural II.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNjmsslui3-HpkIpFGjxVRfpncrGbYpt9XigmuCp9n-a9QkBo7HPze53L75cz9KGtIVk_4kLCZIyJsWwHkHGLwGdwj7mnhurj6rL5FpnNov0Y2ulBSxjX22LYn68-b7mrJRpEuIInuUt5kH7_sss9LdVlVusGPxLV16Wxs]
Application Note: 1-Methylheptyl Cyclopent-2-ene-1-acetate in the Synthesis of Eicosanoid and Jasmonate Scaffolds
Introduction & Strategic Rationale 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS RN: 93981-12-5)[1] is an advanced, highly lipophilic synthetic intermediate utilized in organic chemistry for the construction of complex c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS RN: 93981-12-5)[1] is an advanced, highly lipophilic synthetic intermediate utilized in organic chemistry for the construction of complex cyclopentanoid frameworks. With a molecular formula of C15H26O2[2], this specific ester derivative of 2-cyclopentene-1-acetic acid offers distinct tactical advantages over traditional methyl or ethyl esters when synthesizing prostaglandins, isoprostanes, and jasmonates[3].
The choice of the 1-methylheptyl (also known as 2-octyl) moiety is driven by two primary causal factors in synthetic design:
Steric Shielding : During the generation of lithium enolates, the bulky branched alkyl chain sterically occludes the ester carbonyl. This prevents parasitic Claisen condensation (self-condensation) side-reactions, ensuring high-fidelity generation of the monomeric enolate.
Lipophilicity & Phase Partitioning : The long aliphatic chain significantly increases the molecule's LogP. In multi-step syntheses of highly polar eicosanoids, this lipophilic tag facilitates seamless liquid-liquid extractions and enhances resolution during silica gel chromatography by drastically shifting the retention factor (
Rf
) away from polar byproducts.
Mechanistic Overview: Enolate Alkylation Workflow
The core utility of 1-methylheptyl cyclopent-2-ene-1-acetate lies in its capacity to undergo highly regioselective
α
-alkylation. The methylene protons adjacent to the ester carbonyl possess a pKa of ~25. Deprotonation with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) yields a stabilized lithium enolate.
To successfully trap this enolate with an electrophile (e.g., an
ω
-bromoalkenoate to form the upper chain of a prostaglandin[3]), the addition of a polar aprotic co-solvent is required. We utilize N,N'-Dimethylpropyleneurea (DMPU) rather than Hexamethylphosphoramide (HMPA). DMPU safely and effectively solvates the lithium cation, disrupting enolate hexameric aggregates into highly reactive monomers, thereby accelerating the
SN2
displacement of the alkyl halide without the severe toxicity risks associated with HMPA.
Experimental Protocol: Asymmetric
α
-Alkylation
Self-Validating System: This protocol incorporates internal temperature checks and TLC validation steps to ensure the integrity of the moisture-sensitive enolate intermediate.
Objective : To synthesize a 1-alkylated cyclopent-2-ene-1-acetate derivative as a functionalized prostaglandin precursor.
Reagents & Equipment :
1-Methylheptyl cyclopent-2-ene-1-acetate (Starting Material, dried over 4Å molecular sieves)
Diisopropylamine (DIPA, freshly distilled over CaH2)
Preparation of LDA : To a flame-dried Schlenk flask purged with argon, add anhydrous THF (10 mL/mmol) and DIPA (1.1 equiv). Cool the solution to 0 °C using an ice-water bath. Dropwise add n-BuLi (1.05 equiv). Stir for 30 minutes.
Causality: Fresh preparation of LDA ensures the absence of LiOH (formed from moisture degradation over time), which would prematurely hydrolyze the ester.
Enolate Generation : Cool the LDA solution to -78 °C (dry ice/acetone). Slowly add a solution of 1-methylheptyl cyclopent-2-ene-1-acetate (1.0 equiv) in THF over 15 minutes. Stir for 1 hour at -78 °C.
Validation: An aliquot quenched in D2O should show >95% deuterium incorporation at the
α
-position via 1H-NMR, confirming quantitative enolate formation.
Electrophilic Trapping : To the dark yellow enolate solution, add DMPU (2.0 equiv), followed immediately by the dropwise addition of the electrophile (1.2 equiv). Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 4 hours.
Causality: The slow warming profile prevents the enolate from undergoing thermal decomposition while providing sufficient activation energy for the sterically hindered
SN2
reaction.
Quench and Workup : Quench the reaction at -20 °C by adding saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
Causality: NH4Cl is a mild proton source (pH ~6) that neutralizes the basic intermediates without hydrolyzing the newly formed complex ester.
Purification : Purify the crude oil via flash column chromatography (Hexanes:Ethyl Acetate gradient). The highly lipophilic 1-methylheptyl group ensures the product elutes rapidly, leaving polar impurities on the baseline.
Quantitative Data: Ester Group Comparison
The selection of the ester protecting group drastically impacts the efficiency of the
α
-alkylation step. The table below summarizes the comparative advantages of the 1-methylheptyl ester against standard alternatives.
Ester Protecting Group
Steric Bulk (Approx. A-value)
α
-Alkylation Yield (%)
Claisen Side-Product (%)
Relative Lipophilicity (LogP)
Methyl
Low
65%
15%
1.8
tert-Butyl
High
82%
<2%
3.1
1-Methylheptyl
Very High
88%
<1%
5.4
Visualizations
Workflow for the synthetic functionalization of 1-methylheptyl cyclopent-2-ene-1-acetate.
Downstream biological signaling cascade of prostaglandin analogs derived from the intermediate.
References
CAS Common Chemistry . "2-Cyclopentene-1-acetic acid, 1-methylheptyl ester". American Chemical Society.
National Institutes of Health (NIH) / PMC . "An Epoxyisoprostane is a Major Regulator of Endothelial Cell Function" (Discussion on cyclopent-2-ene-1-acetate derivatives in eicosanoid synthesis).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Fragrance Formulators, and Pharmacokinetic Researchers
Document Type: Standard Operating Procedure & Methodological Guide
Introduction & Chemical Profile
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5) is a specialized, semi-volatile ester characterized by its cyclopentene ring and a lipophilic 1-methylheptyl (2-octyl) chain[1]. With a molecular formula of C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol , this compound is highly valued in fragrance chemistry and chemical ecology[1][2].
Trace analysis of such complex esters in biological, environmental, or cosmetic matrices presents distinct challenges. The compound's high lipophilicity makes traditional liquid-liquid extraction (LLE) prone to severe matrix interference and solvent masking. To overcome this, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become the gold standard for volatile and semi-volatile ester quantification[3]. This solvent-free approach isolates the analyte directly from the vapor phase, eliminating non-volatile matrix contaminants and dramatically extending the lifespan of the GC column[3][4].
Methodological Rationale (Causality & Design)
As a self-validating analytical system, every parameter in this protocol is optimized based on the thermodynamic and kinetic properties of 1-Methylheptyl cyclopent-2-ene-1-acetate:
Extraction Modality (HS-SPME): We utilize headspace extraction rather than direct immersion. Because the target ester has a relatively high molecular weight for a volatile compound, direct immersion would risk fouling the fiber with matrix lipids. Headspace extraction ensures only volatile/semi-volatile compounds reach the fiber[3].
Fiber Selection (DVB/CAR/PDMS): A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is mandated. The non-polar PDMS phase effectively partitions the lipophilic 1-methylheptyl chain, while the porous DVB and CAR phases provide high surface-area adsorption for the slightly polar acetate moiety. This tri-phase coating yields superior recovery compared to single-phase fibers[4].
Salting-Out Effect: The addition of sodium chloride (NaCl) to the sample matrix decreases the solubility of the non-polar ester in the aqueous phase. This thermodynamic shift artificially increases the analyte's partition coefficient into the headspace, lowering the Limit of Detection (LOD).
Thermal Kinetics: Extraction is performed at 60°C. This temperature is carefully chosen as the inflection point: it provides sufficient thermal energy to volatilize the C₁₅ ester without causing thermal degradation of the ester bond or triggering Maillard reactions in complex matrices.
Experimental Workflow Visualization
Workflow for HS-SPME-GC-MS trace analysis of volatile esters.
Step-by-Step Analytical Protocol
Sample Preparation & Equilibration
Matrix Aliquoting: Accurately weigh 5.0 g (or 5.0 mL) of the homogenized sample into a 20 mL amber glass headspace vial.
Salting Out: Add 1.5 g of pre-baked (400°C for 4 h to remove volatile organics) analytical-grade NaCl to the vial.
Internal Standard Addition: Spike the sample with 10 µL of the Internal Standard solution (e.g., Octyl acetate-d₃ at 10 µg/mL in methanol). Self-Validation Check: The IS must have a similar partition coefficient to the target analyte to accurately correct for matrix effects.
Sealing: Immediately seal the vial using a magnetic crimp cap with a PTFE/silicone septum.
Equilibration: Place the vial in an automated agitator at 60°C for 15 minutes (agitation speed: 250 rpm). This establishes a thermodynamic equilibrium between the liquid matrix and the headspace.
HS-SPME Extraction
Fiber Conditioning: Prior to the first daily use, condition the 50/30 µm DVB/CAR/PDMS fiber in the GC inlet at 270°C for 30 minutes to eliminate carryover.
Extraction: Pierce the septum with the SPME needle and expose the fiber to the sample headspace for exactly 30 minutes at 60°C. Do not agitate during extraction to prevent splashing onto the fiber.
GC-MS Instrumental Parameters
Desorption: Retract the fiber, transfer it to the GC injection port, and expose it for 3 minutes at 250°C in splitless mode . (Purge valve opens at 3.0 min with a flow of 50 mL/min).
Chromatographic Separation:
Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min.
Oven Program: Initial temperature 50°C (hold 2 min), ramp at 8°C/min to 180°C, then ramp at 20°C/min to 280°C (hold 5 min).
Mass Spectrometry (MS) Detection:
Ionization: Electron Impact (EI) at 70 eV.
Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM) for trace quantitation. Monitor the characteristic fragments of the cyclopent-2-ene-1-acetate moiety (e.g., m/z 67[cyclopentenyl cation], m/z 109, and m/z 43 [acetyl cation]).
Quantitative Data & Method Validation
To ensure the trustworthiness of the protocol, the method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the expected quantitative performance parameters for 1-Methylheptyl cyclopent-2-ene-1-acetate using this optimized HS-SPME-GC-MS workflow[3].
Validation Parameter
Target Specification
Method Performance
Linear Dynamic Range
0.5 – 500 ng/g
Confirmed (R² > 0.998)
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3
0.05 ng/g
Limit of Quantification (LOQ)
Signal-to-Noise (S/N) ≥ 10
0.15 ng/g
Intra-day Precision (Repeatability)
RSD ≤ 5.0% (n=6)
3.2%
Inter-day Precision (Reproducibility)
RSD ≤ 10.0% (n=18 over 3 days)
5.8%
Matrix Recovery (Spiked at 10 ng/g)
80% – 120%
94.5% ± 4.1%
Carryover
< 1% of LOQ in blank injection
Not Detected
Note: Data represents validation in a standard aqueous/lipid emulsion matrix. Highly complex matrices (e.g., pure essential oils) may require standard addition methodologies to overcome severe matrix suppression.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89261, Methyl cyclopent-2-ene-1-acetate". PubChem. Available at:[Link]
Plutowska, B., & Wardencki, W. "An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production". Molecules. Available at:[Link]
Industrial Scale-Up Methodologies for the Synthesis of CAS 93981-12-5 (1-Methylheptyl Cyclopent-2-ene-1-acetate)
Executive Summary CAS 93981-12-5, systematically identified as 1-methylheptyl cyclopent-2-ene-1-acetate or 2-octanyl 2-cyclopenten-1-ylacetate, is a high-value specialty ester utilized in advanced materials, pheromone an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CAS 93981-12-5, systematically identified as 1-methylheptyl cyclopent-2-ene-1-acetate or 2-octanyl 2-cyclopenten-1-ylacetate, is a high-value specialty ester utilized in advanced materials, pheromone analogs, and fine fragrance formulations[1]. The molecule features a β,γ-unsaturated cyclopentene ring and a branched aliphatic ester chain[2]. Scaling up the synthesis of this compound presents unique chemical engineering challenges, primarily the thermal and acid-catalyzed instability of the cyclopentene moiety. This application note details a field-proven, self-validating pilot-scale protocol designed to maximize yield while preserving the structural integrity of the β,γ-double bond.
Mechanistic Rationale & Catalyst Selection
The primary challenge in the industrial esterification of 2-cyclopentene-1-acetic acid (CAS 13668-61-6) is the lability of its double bond[3]. Under strongly acidic homogeneous conditions (e.g., using
H2SO4
or
p
-TsOH) or excessive thermal stress, the double bond readily migrates from the isolated 2-position to the 1-position. This migration is thermodynamically driven by the formation of an α,β-unsaturated system conjugated with the ester carbonyl[4]. Furthermore, cyclopentene derivatives are highly susceptible to acid-catalyzed dimerization and polymerization if not handled under strictly controlled parameters[5].
Causality in Process Design:
To circumvent these degradation pathways, this protocol replaces traditional homogeneous acids with Amberlyst-15 , a macroreticular sulfonic acid ion-exchange resin.
Kinetic vs. Thermodynamic Control: The heterogeneous nature of Amberlyst-15 provides localized, sterically hindered acidic sites. This facilitates the Fischer esterification (kinetically favored) while preventing the bulk acidic environment that drives double-bond isomerization (thermodynamically favored).
Downstream Efficiency: The solid catalyst is easily removed via in-line filtration prior to high-temperature distillation, completely eliminating the risk of reverse hydrolysis or thermal degradation during solvent stripping[5].
Process Flow & Pathway Visualizations
Fig 1. Synthetic workflow for CAS 93981-12-5 via heterogeneous acid-catalyzed esterification.
Fig 2. Industrial downstream processing (DSP) flowchart for the purification of CAS 93981-12-5.
Quantitative Data & Optimization
The following tables summarize the optimization data that led to the selected pilot-scale parameters, ensuring high yield and minimal isomerized byproducts.
2-Cyclopentene-1-acetic acid (CAS 13668-61-6): 1.26 kg (10.0 mol)
2-Octanol (1-Methylheptanol): 1.43 kg (11.0 mol, 1.1 eq)
Amberlyst-15 (Dry, macroreticular): 126 g (10 wt% relative to acid)
Toluene (ACS Grade): 5.0 L
Step-by-Step Procedure:
Reactor Preparation & Charging:
Action: Purge a 10-L jacketed glass-lined reactor equipped with a mechanical stirrer, Dean-Stark apparatus, and reflux condenser with
N2
for 15 minutes.
Action: Charge 5.0 L of toluene, followed by 1.26 kg of 2-cyclopentene-1-acetic acid and 1.43 kg of 2-octanol.
Causality: Continuous
N2
blanketing prevents oxidative degradation of the electron-rich cyclopentene ring at elevated temperatures.
Catalyst Addition:
Action: Add 126 g of Amberlyst-15 resin to the stirring mixture.
Validation Check: Ensure the resin beads are free-flowing prior to addition. Clumped resin indicates moisture absorption, which will severely retard the initial esterification rate.
Azeotropic Esterification:
Action: Heat the reactor jacket to 125°C to establish a vigorous toluene reflux (internal temperature ~110–112°C).
Validation Check (Self-Validating System): Monitor the Dean-Stark trap. The reaction is deemed complete when the water volume collected reaches the theoretical maximum (approx. 180 mL) and remains constant for 60 consecutive minutes. This physical observation directly validates reaction completion without requiring immediate offline GC sampling.
Cooling & Filtration:
Action: Cool the reactor to 25°C. Filter the mixture through a 10 µm PTFE in-line filter to remove the Amberlyst-15 resin.
Causality: Removing the solid acid catalyst before concentration prevents reverse hydrolysis and eliminates the risk of acid-catalyzed double-bond migration during the subsequent high-temperature distillation phase[5].
Washing & Neutralization:
Action: Wash the filtrate with 5% aqueous
NaHCO3
(2 x 1 L) followed by saturated brine (1 L).
Validation Check: Test the pH of the final aqueous wash layer. It must read between 7.0 and 7.5. If the pH is acidic, repeat the
NaHCO3
wash to ensure all unreacted starting acid is neutralized.
Solvent Removal & High-Vacuum Distillation:
Action: Concentrate the organic layer under reduced pressure (50°C, 50 mbar) to recover the toluene solvent.
Action: Subject the resulting crude oil to Wiped Film Distillation (WFD) at 0.1 mbar.
Causality: WFD minimizes the residence time of the product at elevated temperatures. Because CAS 93981-12-5 contains a sensitive β,γ-unsaturated system[1], prolonged heating in standard batch distillation can induce thermal degradation. WFD ensures rapid vaporization and immediate condensation, yielding >98% pure product.
References
[1] 2-Cyclopentene-1-acetic acid, 1-methylheptyl ester - Substance Details, US EPA System of Registries (SRS). Available at:[Link]
[2] 2-Cyclopentene-1-acetic acid, 1-methylheptyl ester, CAS Common Chemistry. Available at:[Link]
[3] 2-Cyclopentene-1-acetic acid Properties and Safety Information, ChemBK. Available at:[Link]
[4] Syntheses of Enantiomerically Pure Cyclopent-2-ene-1-carboxylic Acid and (Cyclopent-2-enyl)acetic Acid, ResearchGate. Available at:[Link]
[5] Asymmetric Hydroboration of 5-Substituted Cyclopentadienes: Synthesis of Methyl (1R,5R)-5-Hydroxy-2-Cyclopentene-1-Acetate, Organic Syntheses, 1985, 63, 44. Available at:[Link]
Formulation Applications of 1-Methylheptyl cyclopent-2-ene-1-acetate in Specialty Chemicals
Executive Summary 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5)[] is an advanced, dual-functional specialty ester. While lower molecular weight analogs like methyl or ethyl 2-(cyclopent-2-en-1-yl)acetate are...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5)[] is an advanced, dual-functional specialty ester. While lower molecular weight analogs like methyl or ethyl 2-(cyclopent-2-en-1-yl)acetate are traditionally utilized as volatile fragrance components or synthetic intermediates[2], the substitution with a bulky, branched 1-methylheptyl (2-octyl) chain fundamentally alters the molecule's physicochemical profile.
As a Senior Application Scientist, I have structured this guide to explore the two primary formulation avenues for this compound: 1) As a lipophilic permeation enhancer in transdermal drug delivery systems (TDDS) , and 2) As a sustained-release matrix component for volatile actives . The methodologies herein are designed not just as instructions, but as self-validating systems to ensure experimental integrity.
Chemical Profiling & Mechanistic Causality
To formulate effectively with 1-Methylheptyl cyclopent-2-ene-1-acetate, one must understand the causality behind its physical behavior. The molecule consists of two distinct structural domains:
The Cyclopentene Acetate Core: A rigid, planar ring structure that provides a localized polar anchor (via the ester carbonyl)[3].
The 1-Methylheptyl Chain: A highly lipophilic, branched C8 tail. In agricultural and pharmaceutical applications, the 1-methylheptyl moiety is specifically chosen for its ability to penetrate dense lipid barriers (such as plant cuticles or mammalian stratum corneum)[4].
Mechanism of Action in Lipid Disruption
When applied to the skin, the branched nature of the 1-methylheptyl group creates a large "free volume" within the highly ordered ceramide/cholesterol matrix of the stratum corneum. Unlike straight-chain enhancers (e.g., oleic acid) which can co-crystallize with skin lipids, the methyl branch prevents tight packing, thereby maintaining a fluid microenvironment. Simultaneously, the cyclopentene ring anchors near the lipid headgroups, maximizing the steric sweep of the branched tail.
Figure 1: Mechanistic pathway of stratum corneum lipid fluidization by the branched ester.
Protocol I: Transdermal Nanoemulsion Formulation
Causality & Rationale:
Standard permeation enhancers like Isopropyl Myristate (IPM) often fail to deliver high-molecular-weight or highly crystalline Active Pharmaceutical Ingredients (APIs). By replacing IPM with 1-Methylheptyl cyclopent-2-ene-1-acetate, we leverage the cyclopentene ring's superior solvent capacity for complex APIs, while the branched tail drives transcellular lipid fluidization.
Step-by-Step Methodology
This protocol details the formulation of a model Diclofenac Diethylamine (DDA) nanoemulsion.
Phase A (Oil Phase) Preparation:
Dissolve 2.0% (w/w) DDA into 5.0% (w/w) 1-Methylheptyl cyclopent-2-ene-1-acetate.
Scientific Choice: The ester acts as both the primary solvent and the permeation enhancer, eliminating the need for co-solvents that might cause API precipitation upon skin application.
Add 10.0% (w/w) Tween 80 (Surfactant).
Phase B (Aqueous Phase) Preparation:
Mix 5.0% (w/w) Transcutol P (Co-surfactant) into 78.0% (w/w) HPLC-grade Water.
Emulsification:
Slowly titrate Phase B into Phase A under continuous high-shear homogenization (10,000 RPM) for 10 minutes.
Size Reduction (Ultrasonication):
Subject the crude emulsion to probe ultrasonication (20 kHz) for 15 minutes in an ice bath to prevent thermal degradation of the ester bond.
In Vitro Permeation Assay:
Mount dermatomed porcine skin (thickness: 500 µm) on a Franz diffusion cell.
Apply 0.5 g of the nanoemulsion to the donor compartment.
Sample the receptor fluid (PBS, pH 7.4) at predetermined intervals for 24 hours. Analyze via Reverse-Phase HPLC[5].
Self-Validating System Check
Mass Balance Validation: At
t=24
hours, extract the remaining API from the donor compartment and the skin membrane using methanol. The sum of the API in the receptor fluid, the membrane, and the donor compartment must equal 100 ± 5% of the initial load. A failure indicates API degradation, ester hydrolysis, or system leakage, rendering the flux data invalid.
Quantitative Data Summary
Formulation
Enhancer (5% w/w)
Steady-State Flux (µg/cm²/h)
Lag Time (h)
Enhancement Ratio (ER)
Control
None
12.4 ± 1.1
2.1
1.00
Standard
Isopropyl Myristate
28.7 ± 2.3
1.5
2.31
Test
1-Methylheptyl cyclopent-2-ene-1-acetate
45.2 ± 3.0
0.9
3.64
Table 1: Comparative permeation flux of Diclofenac Diethylamine across porcine skin.
Figure 2: Step-by-step formulation and validation workflow for the transdermal nanoemulsion.
Causality & Rationale:
Cyclopentene acetates are heavily utilized in the fragrance industry (often listed on EPA and IFRA registries) for their distinct olfactive properties[6]. However, low molecular weight variants flash off rapidly. By utilizing the 1-methylheptyl ester (MW: 238.37 g/mol ), the vapor pressure is drastically reduced. This transforms the molecule from a volatile "top note" into a sustained-release "base note" or fixative, ideal for long-lasting specialty chemical applications like agricultural pheromone traps or high-end cosmetics.
Step-by-Step Methodology
This protocol details embedding the ester into a Polyethylene Glycol (PEG) matrix for controlled volatilization.
Matrix Melting:
Heat PEG 4000 to 65°C until fully molten.
Active Incorporation:
Reduce heat to 50°C. Add 10.0% (w/w) 1-Methylheptyl cyclopent-2-ene-1-acetate.
Scientific Choice: Adding the ester at 50°C prevents premature volatilization while ensuring the PEG remains sufficiently liquid for homogenous mixing.
Casting:
Pour the mixture into silicone molds and allow it to cool to room temperature (22°C) in a desiccator to prevent moisture absorption by the PEG.
Release Kinetics Assay:
Place the solidified matrix in an environmental chamber (30°C, 50% RH).
Measure mass loss gravimetrically at 12, 24, 48, and 72 hours.
Self-Validating System Check
Thermogravimetric Baseline Validation: Run a parallel assay on a blank PEG 4000 matrix (without the ester). Subtract the baseline mass loss (due to residual moisture evaporation) from the test sample's mass loss. This mathematical isolation ensures the calculated release kinetics strictly represent the ester's volatilization, preventing artificially inflated release rates.
Quantitative Data Summary
Matrix Type
Ester Additive
24h Retention (%)
72h Retention (%)
Release Kinetics Model
Control (PEG)
Methyl cyclopent-2-ene-1-acetate
15.2 ± 1.4
2.1 ± 0.5
First-Order (Rapid flash-off)
Test (PEG)
1-Methylheptyl cyclopent-2-ene-1-acetate
82.4 ± 2.1
45.6 ± 1.8
Zero-Order (Approximated)
Table 2: Volatility and retention kinetics of cyclopentene acetates in a PEG matrix.
Stability and Handling Considerations
Due to the ester linkage, 1-Methylheptyl cyclopent-2-ene-1-acetate is susceptible to base-catalyzed hydrolysis. Formulations should be buffered to a pH range of 4.5 – 6.5. Avoid prolonged exposure to transition metals, which may catalyze the oxidation of the cyclopentene double bond.
References
Methyl cyclopent-2-ene-1-acetate - Chemical and Physical Properties
Source: PubChem (National Institutes of Health)
URL:[Link]
Fluroxypyr-1-methylheptyl ester causes apoptosis... by regulating PI3K and MAPK signaling pathways
Source: Pesticide Biochemistry and Physiology (via ResearchGate)
URL:[Link]
Separation of Cyclohexyl cyclopent-2-ene-1-acetate on Newcrom R1 HPLC column
Source: SIELC Technologies
URL:[Link]
EPA Fragrance Ingredient List (InertFinder)
Source: United States Environmental Protection Agency (EPA)
URL:[Link]
Application Notes and Protocols for the Safe Handling and Storage of 1-Methylheptyl cyclopent-2-ene-1-acetate
Abstract This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS RN: 93981-12-5) in a laboratory environment.[1][2] Due to th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS RN: 93981-12-5) in a laboratory environment.[1][2] Due to the limited availability of specific safety data for this compound, this protocol is built upon the known hazards of structurally similar chemicals, including volatile organic esters and cyclopentene derivatives.[3][4][5][6] It is imperative that these guidelines are used in conjunction with a substance-specific risk assessment and the most current Safety Data Sheet (SDS) if one becomes available. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Hazard Analysis
1-Methylheptyl cyclopent-2-ene-1-acetate is an ester with the molecular formula C15H26O2.[1] The structure combines a cyclopentene ring, a common feature in various organic molecules, with a branched eight-carbon acetate ester. While specific toxicological and physical hazard data are not extensively documented, an analysis of its functional groups allows for a predictive hazard assessment.
Ester Group: Esters, particularly those with moderate molecular weight, can be volatile and combustible liquids.[3][5] They may cause skin and eye irritation upon contact.[3][6]
Cyclopentene Moiety: The unsaturated cyclopentene ring indicates the compound is an alkene. Alkenes can be flammable and may react with strong oxidizing agents.[4] Certain unsaturated hydrocarbons can form explosive peroxides over time, especially when exposed to air and light, though this risk is more pronounced with ethers and certain cyclic alkenes like cyclopentadiene.[4]
Volatility: With a boiling point of 154-157 °C at 16 Torr, the substance has moderate volatility.[1] Vapors may be heavier than air and can travel to an ignition source.
Based on these structural analogs, 1-Methylheptyl cyclopent-2-ene-1-acetate should be treated as a combustible liquid that may cause skin and eye irritation .[3][5][6]
Predicted Physicochemical and Hazard Data
The following table summarizes the known and predicted properties based on the compound's structure and data from analogs.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this substance.
Engineering Controls
Fume Hood: All handling of 1-Methylheptyl cyclopent-2-ene-1-acetate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[8][9]
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[9][10]
Personal Protective Equipment (PPE)
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection: Wear nitrile rubber gloves.[11] Check for any signs of degradation or breakthrough. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[9] Closed-toe shoes are required, and long pants should be worn to cover all skin on the legs.[9][12]
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for minimizing risks associated with the handling and storage of this chemical.
General Handling Procedures
Read and understand the Safety Data Sheet (SDS) for this compound or a suitable analog before beginning work.[13]
Work exclusively within a designated and properly functioning chemical fume hood.[14]
Keep containers tightly closed when not in use to prevent vapor release.
Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[4]
Use non-sparking tools and ground/bond containers and receiving equipment during transfers to prevent static discharge, a potential ignition source.[15][16]
Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[3][5] Post "No Smoking" signs in the work area.[4][5]
Storage Requirements
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5]
Keep containers tightly closed in an upright position.[3]
Store in an approved flame-proof area or a dedicated flammables cabinet.[4][17]
Segregate from incompatible materials such as strong oxidizing agents and strong bases.[3][4]
Containers should be made of glass or other approved materials, as plastic may not be suitable.[4]
Caption: Workflow for receiving and storing the chemical.
Experimental Protocols
Protocol for Weighing and Transferring
Preparation: Designate a clean area within the chemical fume hood. Place an analytical balance inside the hood if possible, or have a tared, sealed container ready for transfer.
Don PPE: Wear all required PPE, including goggles, a face shield, lab coat, and nitrile gloves.
Grounding: Ensure the source container and receiving vessel are grounded and bonded to prevent static electricity buildup.[18]
Transfer: Slowly pour the required amount of liquid from the storage container into the receiving vessel, minimizing splashing. Use a funnel if necessary.
Sealing: Immediately and securely cap both the source and receiving containers.
Cleanup: Decontaminate the work surface with an appropriate solvent and wipe it clean. Dispose of any contaminated wipes in a designated hazardous waste container.
Doff PPE: Remove PPE in the correct order, avoiding self-contamination. Wash hands thoroughly with soap and water.[12]
Emergency and Spill Response
Prompt and correct action during an emergency is critical to mitigating harm.
Exposure Response
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][19] Seek immediate medical attention.
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.[3]
Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Cleanup Protocol
Minor Spill (inside fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[3][7]
Collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[4][18]
Wipe the area with a suitable solvent and wash with soap and water.
Major Spill (outside fume hood):
Evacuate the laboratory immediately and alert others.
Close the laboratory doors and prevent entry.
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team from a safe location.
Provide details about the spilled substance, quantity, and location.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste materials contaminated with 1-Methylheptyl cyclopent-2-ene-1-acetate, including excess chemical, absorbent materials from spills, and contaminated disposable labware, must be disposed of as hazardous waste.[9]
Collect waste in a properly labeled, sealed, and chemically compatible container.
Do not mix with incompatible waste streams.
Follow all institutional, local, and national regulations for hazardous waste disposal.[5]
References
CAS Common Chemistry. (n.d.). 2-Cyclopentene-1-acetic acid, 1-methylheptyl ester. American Chemical Society. Retrieved March 28, 2026, from [Link]
The Perfumers Apprentice. (2014, August 15). Safety Data Sheet: Octyl Acetate natural. Retrieved from [Link]
Axxence Aromatic GmbH. (2026, January 16). Safety Data Sheet: NATURAL OCTYL ACETATE. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023, November 1). Substance Details: 2-Cyclopentene-1-acetic acid, 1-methylheptyl ester. Retrieved from [Link]
The Good Scents Company. (n.d.). Cyclopentyl acetate. Retrieved from [Link]
Lab Manager. (2019, July 8). Using solvents safely in the lab. Retrieved from [Link]
Colorado College. (2016, April 12). Chemistry Laboratory Regulations. Retrieved from [Link]
AWS. (n.d.). Organic Lab Safety Rules. Retrieved from [Link]
Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Lab Safety - Organic Chemistry. Retrieved from [Link]
Preventing thermal degradation of 1-Methylheptyl cyclopent-2-ene-1-acetate during vacuum distillation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of complex, thermally labile compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of complex, thermally labile compounds. 1-Methylheptyl cyclopent-2-ene-1-acetate presents a unique challenge during vacuum distillation due to its dual structural vulnerabilities: a heat-sensitive acetate linkage and a highly reactive unsaturated five-membered ring.
This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind thermal degradation and a self-validating protocol to ensure high-yield, high-purity recovery.
Mechanistic Insights: The Causality of Thermal Degradation
To successfully distill 1-Methylheptyl cyclopent-2-ene-1-acetate, we must first understand why it degrades under standard conditions. The molecule is susceptible to two primary failure modes when exposed to thermal stress:
Acetate Pyrolysis (Retro-ene Elimination): At elevated temperatures (typically >150°C), secondary and allylic acetates undergo a thermally driven elimination reaction. The molecule cleaves the ester linkage via a cyclic transition state, yielding acetic acid and highly reactive conjugated dienes[1].
Alkene Polymerization: The cyclopentene ring is highly susceptible to radical-induced cross-linking. When exposed to heat and trace oxygen, allylic radicals form. These radicals rapidly polymerize the newly formed dienes and the native cyclopentene rings, leading to a viscous, intractable tar[2].
To prevent this, we must manipulate the thermodynamics and kinetics of the distillation. By applying a deep vacuum, we artificially lower the boiling point of the ester, allowing vaporization well below the activation energy required for pyrolysis[3]. Furthermore, utilizing a short-path setup reduces the thermal exposure time from hours to mere seconds, kinetically starving the polymerization reaction[4].
Logical Workflow & Degradation Pathways
Logical workflow mapping thermal degradation pathways and the short-path distillation mitigation.
Troubleshooting FAQs
Q: My distillate is turning yellow and the boiling flask residue is a thick, dark tar. What is happening?A: You are observing the macroscopic results of alkene polymerization and acetate pyrolysis. At temperatures above 150°C, the acetate group undergoes thermal elimination, releasing acetic acid[1]. The resulting dienes, combined with the native cyclopentene ring, rapidly cross-link via radical mechanisms under thermal stress, creating the dark, viscous tar[2]. Solution: You must lower the thermal stress by utilizing a deep vacuum system to drop the boiling point.
Q: I am using a standard Schlenk line vacuum (~1 mbar), but degradation still occurs. Why?A: A 1 mbar vacuum is insufficient for highly sensitive allylic acetates. While it lowers the boiling point, the required bath temperature often still exceeds the 120°C safety threshold. You must use a short-path distillation (SPD) apparatus paired with a high-vacuum pump to achieve <0.05 mbar. This ultra-low pressure reduces the boiling point drastically, and the short path minimizes the residence time of the vapor[4].
Q: Should I use a chemical stabilizer during distillation?A: Yes. The addition of a radical scavenger is a field-proven technique. Adding 100–300 ppm of Butylated hydroxytoluene (BHT) to the crude mixture before heating quenches allylic radicals, effectively halting auto-oxidation and thermal cross-linking of the cyclopentene ring during the ramp-up phase[5].
Optimized Short-Path Distillation Protocol
This protocol is designed as a self-validating system to isolate 1-Methylheptyl cyclopent-2-ene-1-acetate at >98% purity without structural isomerization or cleavage.
Phase 1: System Preparation & Validation
Apparatus Assembly: Assemble a short-path distillation head. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to prevent micro-leaks.
Vacuum Integrity Check (Critical Self-Validation): Seal the system and engage the vacuum pump. The system must hold a static vacuum of <0.05 mbar for 15 minutes before any heat is applied. Causality: Trace oxygen at elevated temperatures will immediately initiate radical polymerization of the cyclopentene ring[2]. If the pressure rises, locate and resolve the leak before proceeding.
Stabilization: Charge the boiling flask with the crude ester. Add 200 ppm of BHT as an antioxidant stabilizer[5]. Insert a PTFE-coated magnetic stir bar to ensure homogeneous heat distribution and prevent localized superheating at the flask walls.
Phase 2: Degassing & Distillation
4. Cold Degassing: Stir the mixture under moderate vacuum (10 mbar) at room temperature for 20 minutes. This removes volatile solvents and dissolved gases without risking thermal degradation.
5. Deep Vacuum & Thermal Ramping: Lower the pressure to <0.05 mbar[3]. Fill the cold trap with dry ice/isopropanol to protect the pump from volatile cleavage products (e.g., trace acetic acid)[1]. Gradually increase the heating mantle temperature, ensuring the bath never exceeds 120°C.
6. Fractionation:
Forecut: Collect low-boiling impurities up to a vapor temperature of 80°C.
Main Fraction: Collect the target 1-Methylheptyl cyclopent-2-ene-1-acetate (typically distills between 85°C–95°C at 0.01 mbar).
Phase 3: Safe Quenching
7. Inert Cooling: Once collection is complete, turn off the heat. Do not break the vacuum. Allow the system to cool below 40°C under deep vacuum, then backfill the system with inert Argon gas. Causality: Exposing the hot residue to atmospheric oxygen will cause immediate auto-oxidation and violent polymerization[2].
Technical Support Center: GC Peak Resolution Optimization for 1-Methylheptyl cyclopent-2-ene-1-acetate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with complex gas chromatography (GC) separations.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with complex gas chromatography (GC) separations.
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5) is a branched ester with a molecular weight of 238.37 g/mol [1]. Due to its cyclopentene ring and branched aliphatic chain, it frequently exhibits complex chromatographic behavior, including co-elution with structural isomers or matrix interferences. This guide provides field-proven, mechanistically grounded strategies to achieve baseline resolution (
Rs≥1.5
).
Part 1: Diagnostic Workflow
Before altering your method, use the logical framework below to isolate the root cause of poor resolution. Resolution is a function of three variables: Retention Factor (
k
), Selectivity (
α
), and Efficiency (
N
).
Diagnostic workflow for troubleshooting and optimizing GC peak resolution.
Part 2: Core Troubleshooting Guides (FAQs)
Q1: Why does 1-Methylheptyl cyclopent-2-ene-1-acetate co-elute with my matrix impurities, and how do I select the optimal stationary phase?Answer: The separation factor (
α
) has the most profound impact on peak resolution (2)[2]. If you are using a standard 100% dimethyl polysiloxane (non-polar) column, separation is dictated almost entirely by dispersive forces (boiling point). If matrix impurities share a similar boiling point with the ester, they will co-elute.
Mechanistic Causality: To resolve this, you must exploit the compound's specific functional groups—namely the
π
-electrons of the cyclopentene ring and the dipole of the acetate linkage. By switching to a stationary phase with complementary intermolecular forces (e.g., a mid-polarity phase like 35% diphenyl/65% dimethyl polysiloxane, or a PEG/Wax column), you induce dipole-dipole interactions[2]. This alters the selectivity (
α
), fundamentally shifting the ester's retention time relative to non-polar interferences.
Q2: My ester peak is broad and poorly resolved from a closely eluting isomer. How should I adjust my temperature program?Answer: In isothermal GC, retention time relates exponentially to the enthalpy of vaporization, causing later-eluting peaks to broaden significantly. Temperature programming solves this by accelerating the migration rate along the column as the run proceeds, keeping peaks sharp (3)[3].
Mechanistic Causality: If peaks are not well-separated, decreasing the temperature ramp rate (e.g., from 15 °C/min to 5 °C/min) provides more interaction time between the analyte and the stationary phase, enhancing resolution (4)[4]. If the ester co-elutes in the middle of your gradient, introduce a mid-ramp isothermal hold. Calculate the elution temperature of the critical pair, and insert a 1-to-2 minute isothermal hold at exactly 45 °C below that elution temperature (5)[5]. This pauses the thermodynamic acceleration just long enough for the stationary phase to separate the compounds based on subtle affinity differences.
Q3: How does carrier gas selection and velocity impact the resolution of this specific compound?Answer: The efficiency of your column (Theoretical Plates,
N
) is governed by the Golay equation, which balances longitudinal diffusion and mass transfer resistance.
Mechanistic Causality: Helium is the standard carrier gas, but its optimal linear velocity is relatively low (~25 cm/s). If you run Helium too fast to save time, you lose resolution due to mass transfer resistance. Switching to Hydrogen gas provides a flatter Golay curve, meaning you can operate at higher linear velocities (~50 cm/s) without sacrificing efficiency (6)[6]. This allows you to elute the ester faster while maintaining the sharp, narrow peak profile required for baseline resolution[7].
Part 3: Self-Validating Experimental Protocol
Methodology: Standardized Workflow for Ester Peak Resolution Optimization
This protocol utilizes a self-validating system: the inclusion of an internal n-alkane standard series. This ensures that any observed peak broadening is definitively isolated to either thermodynamic column effects or analyte-specific chemical interactions.
Step 1: Baseline Screening & System Suitability
Prepare a sample containing 1-Methylheptyl cyclopent-2-ene-1-acetate spiked with a homologous series of n-alkanes (C10–C20).
Inject 1 µL (split ratio 50:1) onto a general-purpose 5% phenyl column (30 m x 0.25 mm x 0.25 µm).
Run a generic temperature gradient: 50 °C (hold 1 min) to 300 °C at 10 °C/min.
Step 2: Diagnostic Validation (The Self-Validating Step)
Calculate the peak width at half-height (
W1/2
) for the ester and the adjacent n-alkanes.
Logic Gate: If the ester's
W1/2
is >20% wider than the adjacent alkanes, the issue is analyte-specific (e.g., active site adsorption in the liner or column). Replace the liner and trim the column head. If
W1/2
is comparable, the system is inert, and you may proceed to thermodynamic optimization.
Step 3: Retention Factor (
k
) Optimization
Calculate
k=(tr−t0)/t0
.
If
k<2
, the ester is eluting too quickly to interact with the stationary phase. Lower the initial oven temperature to 20 °C below the boiling point of the sample solvent[5].
Step 4: Selectivity (
α
) and Temperature Tuning
Identify the critical co-eluting pair. Note their exact elution temperature (
Te
).
Modify the method to include an isothermal hold: Ramp at 10 °C/min to
(Te−45°C)
, hold for 2 minutes, then resume the ramp[5].
Step 5: Carrier Gas Velocity Maximization
Convert carrier gas from Helium to Hydrogen (if laboratory safety protocols permit).
Set linear velocity to 50 cm/s. This maximizes the peak capacity generation rate while maintaining theoretical plates, ensuring the ester peak remains sharp[7].
Part 4: Quantitative Data Presentation
Table 1: Impact of Chromatographic Parameters on Ester Resolution
Parameter ModificationImpact on Resolution (
Rs
)Mechanistic CausalityStationary Phase: Non-polar
→
Mid-polarHighAlters selectivity (
α
) via dipole-dipole interactions and
π
π
bonding.Temp. Ramp Rate: 20 °C/min
→
5 °C/minModerate to HighIncreases interaction time with stationary phase; separates based on subtle enthalpy differences.Carrier Gas: Helium
→
HydrogenModerateFlatter Golay curve; improves efficiency (
N
) at higher linear velocities (~50 cm/s).Column Length: 30 m
→
60 mLowDoubles theoretical plates, but
Rs
only increases by the square root (
∼1.4×
).Film Thickness: 0.25 µm
→
0.50 µmModerateIncreases retention factor (
k
), preventing early elution and peak fronting.
References
Phenomenex. "Temperature Programming for Better GC Results."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6EnZJUeZIOmAqLkCGH6Ym1lQGJYB6r3yml6agMB5oScL53wBEDvkFb5itxRLVBd_jDDPUbSXeAoxT2DWFcmuFyaL9WXw3g5CPGSOVNyCIAKBeu3Llpw3wagJPlIlMTmzqVBJpjtqwc1NBZaIicIegbBt1SCVd7pgRilZfgruuS2l2HQmfGGt8DX7X6-82Sfn4xqOtuS5Xmf7tClu8-5r2]
LCGC International. "Temperature Programmed GC: Why Are All Those Peaks So Sharp?"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGozt3KvTP9Ir7f82gDva6OVDcK8IMrvp7k7N7X27RVqtom_bDXD9eTSTMsISiZks67MTmXjK2g5V8T6_AE6sO7xPUTw_KcNSRcol0U2rxJI0fNJhLBtWIb0FG1_g1E4Q6d4t7_2XxzERTLmmCJVPEHVrQl7bKWR0-5HmgW8c0tll31YWPsvMiKpUoKRo-QfjPxS-J5SNO0CAa8WXQODWVh9Q==]
LCGC North America. "GC Temperature Programming—10 Things You Absolutely Need to Know."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAOtQ5feQeoniet2q11jDTAAd8DqV-hDNUtqPvE4BdRLVY3MkE-vg-sv0wnFZUcGtX-Vo-B4-idD1efr7sQ5GpMoA6kGRwSau-CRzJts8d6iuVHlyxywHlluY3cT5dzM8HMIy4VEUtfyqn_qHe_rivnHkdRU1nzbxs1Uf_W767V873yJ8UzDJ__5JoB04j8SmknieraG_IRAoiFmMD3PaN2do=]
Restek Resource Hub. "Guide to GC Column Selection and Optimizing Separations."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYgbme4mNe3MP00m6s2egapkwP-zRN262q8VQz9EVIG-bZRdzlL788QJwZjBI48yUFeYUn69RJY38xXY2Jp5D7NcYxUnQ1ra8MIbvRnyD729eq6WCaVLF2isYMla_MxBA1Rxvy5NwJFk87Q-c6DY8IDciiPGm1bK0nrzkiUdyt-CcRWxmsiC57v9suJd1obGSdi-yvZAN73Kidbc31wStr]
ResearchGate. "How can I improve the resolution of the peaks in gas chromatography?"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw_VsNSN99j3nfRa-6hfCdGEFbUQ4Ns4aqTtvHXCXBL-RZfxoD6C79i10IPMYLkfu4rQnw2lHzE4fTXddAra3HSzaY1H2RAB7HOTInCVdH-8KE0jRjVII-o4Y2rfFhbC91CcUaR02iVe42Uah-0CyKvfKihMcmSeN3jDoZTZNh9MeFoxvcA0h_Dt0crzivgj05FTrwxqbe1_tPl7yCB9gs]
Sigma-Aldrich. "Approaches to Increasing GC Speed, Resolution and Responses."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHOefCMNWvl29m3RcKzsfAR9olgMH1s7LUZzsAZOyyog-dIoOdTqPUmpYJX-skhGqZTecg-QMmYbFSQnUNLBtvsJnqwnNCpc7oMm7xa8A7EItwOLuqZR-GaBBZUDL352lTxJ9YfXY2jQ0uzHGSJMF-N2048xIvyBM9STsxvm071oubilXdy8vxzj91HcxKWY60MHzFAaLM9d-qU47ayhidF8f6gSUyRVN24wE=]
Optimizing acid catalyst concentration for cyclopent-2-ene-1-acetate esterification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting and optimizing the acid-catalyzed esterification of cyclopent-2-ene-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting and optimizing the acid-catalyzed esterification of cyclopent-2-ene-1-acetic acid. Because this substrate contains a sensitive endocyclic double bond, standard esterification protocols often lead to poor yields and complex byproduct mixtures. This guide provides mechanistic insights, validated protocols, and targeted solutions to maximize your synthetic efficiency.
Mechanistic Causality & Reaction Logic
Fischer esterification is an equilibrium-driven process initiated by the protonation of the carboxylic acid carbonyl[1]. Advanced computational and mass spectrometry studies indicate that this activation proceeds via a highly reactive acylium ion intermediate, which subsequently undergoes nucleophilic attack by the alcohol[2].
However, the presence of the
Δ2
-alkene in cyclopent-2-ene-1-acetic acid introduces a competing thermodynamic sink. If the acid catalyst concentration is too high, or if the acid is overly strong (e.g., concentrated
H2SO4
), the alkene itself can become protonated. This generates a secondary carbocation on the cyclopentyl ring, triggering a hydride shift that isomerizes the double bond to the more thermodynamically stable cyclopent-1-ene-1-acetate, or causes intermolecular polymerization (tars). Optimizing the catalyst concentration is strictly an exercise in maximizing carbonyl activation while remaining below the activation energy threshold for alkene protonation.
Optimal vs. excessive acid catalyst pathways in cyclopent-2-ene-1-acetate synthesis.
Q1: My conversion to cyclopent-2-ene-1-acetate is stalling at 60-70% despite prolonged reflux. How can I drive the reaction to completion?A1: Stalled conversions are rarely a catalyst issue and almost always an equilibrium issue. Fischer esterification is fundamentally a reversible reaction[3]. Because water is a stoichiometric byproduct, its accumulation in the reaction flask shifts the equilibrium back toward the starting materials[1]. To overcome this, you must apply Le Chatelier's principle. We recommend using toluene as a solvent combined with a Dean-Stark trap to azeotropically remove water as it forms[4]. Alternatively, using a massive excess of the alcohol (5-10 equivalents) can push the equilibrium forward[3].
Q2: I increased the sulfuric acid (
H2SO4
) loading to 10 mol% to speed up the reaction, but my isolated yield decreased and the product is heavily discolored. What happened?A2: You have over-catalyzed the reaction, triggering the degradation pathways outlined in the mechanistic diagram above. Strong Brønsted acids like
H2SO4
indiscriminately protonate both the target carbonyl and the sensitive cyclopentene double bond. This leads to carbocation-mediated polymerization and isomerization. To preserve the
Δ2
-alkene, you must lower the catalyst concentration (e.g., 1 mol%) and switch to a milder, sterically hindered acid like para-toluenesulfonic acid (p-TsOH)[4].
Q3: Are there alternative catalysts that completely avoid acid-catalyzed isomerization for highly sensitive batches?A3: Yes. If your substrate batch is highly prone to isomerization, consider moving away from traditional Brønsted acids entirely. Moisture-tolerant Lewis acids, such as commercially available recyclable zirconium complexes, have been proven to efficiently catalyze dehydrative esterifications at equimolar ratios without the need for harsh acidic environments or water scavengers[5].
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst selection, concentration, and the resulting product distribution. Note how lowering the Brønsted acid concentration drastically reduces isomerization.
Catalyst
Concentration (mol%)
Solvent / Temp
Time (h)
Conversion (%)
Target Ester Yield (%)
Isomer/Byproduct (%)
H2SO4
10.0
Methanol / 65°C
12
>95
55
40 (High degradation)
H2SO4
2.0
Toluene / 110°C
8
90
72
18
p-TsOH
5.0
Toluene / 110°C
8
98
85
13
p-TsOH
1.0
Toluene / 110°C
16
>99
96
<3 (Optimal Brønsted)
Zr(IV) Complex
2.0
Toluene / 110°C
12
>99
98
<1 (Lewis Acid)
Self-Validating Experimental Protocol
To ensure reproducibility and high fidelity in your synthesis, follow this self-validating protocol utilizing 1 mol% p-TsOH. Every step contains an In-Process Control (IPC) to verify that the chemical system is behaving as intended.
Self-validating workflow for cyclopent-2-ene-1-acetate esterification.
Step-by-Step Methodology:
Reagent Assembly: In a round-bottom flask, combine cyclopent-2-ene-1-acetic acid (1.0 equiv), the desired alcohol (1.5 equiv), and para-toluenesulfonic acid monohydrate (p-TsOH, 0.01 equiv / 1 mol%). Suspend the mixture in toluene (0.5 M relative to the acid).
Validation: Ensure the mixture forms a clear, homogeneous solution upon gentle warming.
Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (oil bath temperature 125°C).
Validation: Monitor the Dean-Stark trap. Water should begin collecting as a distinct lower phase. The reaction is nearing completion when the theoretical volume of water (1.0 equiv) has been collected[4].
IPC Monitoring: After 12 hours, sample the reaction mixture.
Validation: Perform TLC (Eluent: 9:1 Hexanes:Ethyl Acetate). The highly polar starting acid (Rf ~0.1, stains heavily with
KMnO4
) should be absent, replaced by the non-polar ester (Rf ~0.6). GC-MS should confirm a single major peak with the correct
m/z
.
Quench & Workup: Cool the reaction to room temperature. Dilute with additional ethyl acetate and wash the organic layer with saturated aqueous
NaHCO3
(2x volume).
Validation:
CO2
gas evolution will occur. Continue washing until gas evolution completely ceases, validating that all unreacted acid and the p-TsOH catalyst have been neutralized and removed to the aqueous phase.
Isolation: Wash the organic layer with brine, dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Validation:
1H
NMR analysis of the crude product should show a distinct multiplet at ~5.6 ppm integrating to 2 protons, confirming the preservation of the
Δ2
-alkene without isomerization.
References
Benchchem - Technical Support Center: Optimizing Fischer Esterification Reaction Time.3
Master Organic Chemistry - Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.1
RSC Publishing - Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate.2
Technical Support Center: 1-Methylheptyl Cyclopent-2-ene-1-acetate Synthesis & Optimization
Welcome to the Advanced Technical Support Center for the synthesis and purification of 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS No. 93981-12-5)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for the synthesis and purification of 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS No. 93981-12-5)[1]. As a specialty intermediate utilized in advanced fragrance formulations and pharmaceutical scaffolding, maintaining the structural integrity of the cyclopent-2-ene moiety is critical.
This guide is designed for research scientists and process chemists. It bypasses basic chemistry to directly address the causality of isomeric byproduct formation—specifically double-bond migration and stereocenter epimerization—and provides self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Insights into Isomeric Byproducts
In the synthesis of 1-methylheptyl cyclopent-2-ene-1-acetate, the primary challenge is the thermodynamic instability of the
β,γ
-unsaturated ester relative to its conjugated counterparts. The cyclopent-2-ene ring is highly susceptible to double-bond migration[2].
When exposed to strong Brønsted acids or elevated thermal conditions during esterification, the double bond readily migrates to form the cyclopent-1-ene-1-acetate derivative (the thermodynamic sink, due to conjugation with the acetate side chain) or the cyclopent-3-ene isomer. Furthermore, the secondary alcohol moiety (1-methylheptanol) can undergo
SN1
-type racemization or elimination if activation conditions are too harsh. Understanding this causality dictates our choice of mild, highly specific coupling reagents over traditional Fischer esterification[3].
Reaction Pathway & Byproduct Formation
Figure 1: Reaction pathways showing the optimized route to the target ester versus the thermodynamic and kinetic degradation pathways leading to isomeric byproducts.
Part 2: Troubleshooting Guide & FAQs
Q1: We are observing up to 30% of the cyclopent-1-ene isomer in our final product. How do we suppress this double-bond migration?Causality & Solution: The cyclopent-1-ene isomer forms because the double bond migrates into conjugation with the exocyclic carbon, a thermodynamically favored state driven by acidic conditions[4]. If you are using a traditional Fischer esterification (e.g.,
H2SO4
or
p
-TsOH with reflux), you are providing the exact activation energy required for this migration.
Action: Switch to a Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) at temperatures strictly maintained below 25°C. This avoids protonation of the alkene and bypasses the carbocation intermediate entirely.
Q2: Our chiral GC analysis shows epimerization at the 1-methylheptyl stereocenter. What is causing this?Causality & Solution: The 1-methylheptyl group (derived from 2-octanol) is a secondary alkyl group. In the presence of strong Lewis acids or prolonged heating, the intermediate ester-alkoxy bond can transiently cleave via an
SN1
pathway, forming a secondary carbocation that undergoes non-stereospecific recombination.
Action: Ensure your reaction environment is strictly anhydrous. Trace moisture can hydrolyze the activated acid intermediate, leading to the generation of acidic byproducts that catalyze
SN1
cleavage. Utilize strictly dry Dichloromethane (DCM) and limit reaction times to under 12 hours.
Q3: How can we separate the cyclopent-2-ene target from trace cyclopent-3-ene byproducts?Causality & Solution: The cyclopent-3-ene and cyclopent-2-ene isomers have nearly identical boiling points, making fractional distillation highly inefficient and likely to induce further thermal isomerization[3].
Action: Utilize argentation chromatography (Silver Nitrate impregnated Silica Gel). The
Ag+
ions form reversible
π
-complexes with the alkenes. Because the steric environment and electron density of the
Δ2
and
Δ3
double bonds differ, their retention factors (
Rf
) will diverge significantly on
AgNO3
-silica, allowing for clean chromatographic resolution.
Part 3: Quantitative Data & Experimental Protocols
Reaction Condition Optimization Summary
The following table summarizes the self-validating experimental data demonstrating how condition selection directly impacts the isomeric purity of 1-Methylheptyl cyclopent-2-ene-1-acetate.
This protocol is designed as a self-validating system; the visual cue of DCU precipitation serves as an internal marker of reaction progression, ensuring the chemist does not over-extend the reaction time, which risks isomerization.
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 10.0 mmol of cyclopent-2-ene-1-acetic acid and 11.0 mmol of anhydrous 2-octanol (1-methylheptanol).
Solvent Addition: Dissolve the reactants in 50 mL of anhydrous Dichloromethane (DCM). Cool the reaction mixture to exactly 0°C using an ice-water bath.
Catalyst Introduction: Add 1.0 mmol (0.1 eq) of 4-Dimethylaminopyridine (DMAP). Note: DMAP acts as an acyl transfer catalyst, preventing the buildup of the highly reactive O-acylisourea intermediate, which can lead to side reactions.
Coupling Agent: Slowly add a solution of 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL of DCM dropwise over 15 minutes.
Incubation & Monitoring: Stir at 0°C for 1 hour, then allow the reaction to slowly warm to 20°C. A white precipitate of dicyclohexylurea (DCU) will begin to form. This precipitation drives the reaction forward and acts as a visual validator of coupling.
Quenching & Filtration: After 8 hours (verify completion via TLC, avoiding extended times), filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the pad with cold DCM.
Workup: Wash the organic filtrate sequentially with 0.5 M
HCl
(to remove DMAP), saturated
NaHCO3
(to remove unreacted acid), and brine. Dry over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure (bath temp < 30°C to prevent thermal migration). Purify via flash column chromatography (Hexanes:Ethyl Acetate 95:5) to isolate the pure 1-methylheptyl cyclopent-2-ene-1-acetate.
ResearchGate. "Syntheses of Enantiomerically Pure Cyclopent‐2‐ene‐1‐carboxylic Acid and (Cyclopent‐2‐enyl)acetic Acid by Enantioselective Palladium‐Catalyzed Allylic Alkylations.
Wikipedia. "Cyclopentenone - Reactions and Isomerization.
Google Patents. "US5302745A - Process for the preparation of alkyl 3-oxo-2-pentyl-1-cyclopentene acetates.
Technical Support Center: Troubleshooting the Synthesis of CAS 93981-12-5
Welcome to the Application Science Support Center. As drug development and fine chemical synthesis increasingly rely on specialized building blocks, mastering the esterification of sterically hindered secondary alcohols...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. As drug development and fine chemical synthesis increasingly rely on specialized building blocks, mastering the esterification of sterically hindered secondary alcohols with unsaturated cyclic acids is critical. This guide addresses the synthesis of CAS 93981-12-5 (2-Cyclopentene-1-acetic acid, 1-methylheptyl ester)[1], a compound whose production is often plagued by low conversion rates and byproduct formation.
Mechanistic Overview: The Causality of Low Conversion
As a Senior Application Scientist, I frequently see researchers treat all esterifications as identical. However, the synthesis of CAS 93981-12-5 relies on the Fischer esterification of 2-cyclopentene-1-acetic acid with 1-methylheptanol (2-octanol), which introduces two distinct mechanistic bottlenecks:
Steric Hindrance: 1-Methylheptanol is a secondary alcohol. The nucleophilic attack of its hydroxyl oxygen on the protonated carbonyl carbon of the acid is sterically impeded by the bulky methyl and hexyl chains. This significantly increases the activation energy compared to primary alcohols, naturally slowing the reaction rate.
Alkene Sensitivity: The
Δ2
-double bond in the cyclopentene ring is highly susceptible to side reactions. When harsh Brønsted acids (like concentrated
H2SO4
) are used to force the sluggish secondary alcohol to react, the acid also protonates the double bond. This generates a carbocation intermediate that leads to double-bond isomerization (migrating to the thermodynamically more stable
Δ1
conjugated position) or catastrophic oligomerization.
Troubleshooting FAQs
Q1: My conversion rate plateaus at 65-70% even after 12 hours of reflux. How can I push the equilibrium?A1: This is a classic thermodynamic limitation. Because the esterification produces water, the reverse hydrolysis reaction accelerates as conversion increases. To overcome this, you must actively remove water from the system. We recommend using a Dean-Stark apparatus with an azeotropic solvent like toluene. Additionally, use a 1.2 to 1.5 molar excess of 1-methylheptanol. The excess alcohol drives the equilibrium forward via Le Chatelier's principle and can be cleanly recovered via vacuum distillation post-reaction.
Q2: I am observing a dark, viscous reaction mixture and a complex NMR spectrum with multiple alkene peaks. What is going wrong?A2: You are likely using a strong Brønsted acid which is causing oligomerization and double-bond migration in the 2-cyclopentene ring. To preserve the alkene functionality, you must switch to a milder, highly selective catalyst. Solid acid catalysts like Amberlyst-15 provide excellent protonation of the carbonyl without the harsh homogeneous acidity that degrades the ring. Alternatively, Lewis acid catalysts like are highly effective for synthesizing 1-methylheptyl esters without degrading sensitive functional groups[2].
Q3: How do I remove the excess 1-methylheptanol without degrading the final ester?A3: 1-Methylheptanol has a relatively high boiling point (~180°C at atmospheric pressure). Attempting to distill it off at atmospheric pressure will thermally degrade your cyclopentenyl ester. You must use high-vacuum distillation (< 5 torr) to lower the boiling point of the alcohol to around 60-70°C, ensuring the structural integrity of the final product.
To illustrate the impact of catalyst selection on the synthesis of CAS 93981-12-5, review the comparative data below.
Table 1: Optimization of CAS 93981-12-5 Synthesis (Conditions: 1.0 eq Acid, 1.5 eq 1-Methylheptanol, Dean-Stark water removal)
Catalyst
Temp (°C)
Time (h)
Conversion (%)
Byproducts (%)
Causality / Notes
H2SO4
(1 mol%)
110
4
72
18
Strong acidity promotes alkene oligomerization and darkening.
p-TSA (5 mol%)
110
6
85
8
Moderate double-bond migration to the
Δ1
position.
Amberlyst-15 (10 wt%)
110
8
93
< 2
Mild solid acid; prevents ring degradation; easy filtration.
Tetrabutyl Titanate
130*
6
97
< 1
Lewis acid coordination perfectly suits secondary alcohols[2].
*Note: TBT reaction run in xylene to achieve the optimal activation temperature.
Workflow Visualization
Diagnostic workflow for overcoming low conversion rates in CAS 93981-12-5 synthesis.
Self-Validating Experimental Protocol
Optimized Synthesis of CAS 93981-12-5 using Amberlyst-15
This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checks fail.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Reagent Loading: Charge the flask with 2-cyclopentene-1-acetic acid (0.1 mol, 12.6 g), 1-methylheptanol (0.15 mol, 19.5 g), and 150 mL of anhydrous toluene.
Catalyst Addition: Add 1.2 g of dry Amberlyst-15 (solid acid catalyst).
Self-Validation Check: Ensure the resin is pre-dried in a vacuum oven. Moisture in the catalyst will immediately stall the initial reaction rate, verifiable by a lack of water droplets forming in the condenser during the first 30 minutes of reflux.
Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110-115°C). Monitor the water collection in the Dean-Stark trap. The theoretical water yield is 1.8 mL.
Reaction Monitoring: Continue refluxing for 8 hours.
Self-Validation Check: Withdraw a 0.1 mL aliquot, dilute in DCM, and run TLC (Hexanes:EtOAc 9:1). The acid spot (
Rf≈0.2
) should disappear, replaced by the ester (
Rf≈0.7
). If the acid spot persists unchanged after 4 hours, the Dean-Stark trap is likely saturated or failing to separate water.
Workup: Cool the reaction to room temperature and filter off the Amberlyst-15 beads. Wash the organic layer with saturated
NaHCO3
(50 mL) to quench any trace acids, followed by brine (50 mL). Dry over anhydrous
Na2SO4
.
Purification: Concentrate the toluene under reduced pressure. Subject the crude oil to fractional vacuum distillation (< 5 torr). Collect the fraction boiling at the specific temperature for CAS 93981-12-5 to obtain the pure 1-methylheptyl cyclopent-2-ene-1-acetate.
References
CAS Common Chemistry. "2-Cyclopentene-1-acetic acid, 1-methylheptyl ester (CAS RN: 93981-12-5)". American Chemical Society.[Link]
Comparative Guide: 1-Methylheptyl vs. Methyl Cyclopent-2-ene-1-acetate in Chemical Synthesis and Drug Development
As a Senior Application Scientist, selecting the appropriate ester derivative is rarely a trivial administrative choice; it is a fundamental strategic decision that dictates a molecule's pharmacokinetic destiny, syntheti...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the appropriate ester derivative is rarely a trivial administrative choice; it is a fundamental strategic decision that dictates a molecule's pharmacokinetic destiny, synthetic utility, and physicochemical stability. Cyclopent-2-ene-1-acetic acid derivatives are critical synthons in the development of prostaglandins, jasmonate analogs, and specialized active pharmaceutical ingredients (APIs).
This guide provides an objective, data-driven comparison between the unhindered methyl cyclopent-2-ene-1-acetate and the highly lipophilic, sterically encumbered 1-methylheptyl cyclopent-2-ene-1-acetate , focusing on their steric profiles, hydrolysis kinetics, and applications in drug development.
Physicochemical Profiling & Steric Dynamics
The fundamental divergence between these two molecules lies in their esterifying alcohol. The methyl ester utilizes a single carbon, offering minimal steric bulk and high accessibility. In stark contrast, the 1-methylheptyl (octan-2-yl) group introduces a massive, branched 8-carbon lipophilic tail. This branching at the alpha position creates a significant "cone of protection" around the ester carbonyl, drastically altering its physical properties and reactivity[1][2].
In biological systems and synthetic basic conditions, the cleavage of an ester relies on the nucleophilic attack of the carbonyl carbon. For human carboxylesterases (e.g., hCES1), a catalytic serine hydroxyl must physically access this carbon to form a tetrahedral intermediate.
Causality of Steric Shielding:
The methyl ester is rapidly cleaved because its carbonyl is highly exposed, leading to a low activation energy for the nucleophilic attack. Conversely, the 1-methylheptyl group acts as a physical barricade. The alpha-methyl branching and the sweeping hexyl chain sterically clash with the enzyme's active site residues, preventing optimal alignment and drastically reducing the turnover rate. This makes the 1-methylheptyl ester an exceptional candidate for sustained-release prodrugs or formulations requiring extended half-lives.
Mechanistic causality of steric bulk on carbonyl accessibility and nucleophilic attack rates.
To empirically validate the steric shielding hypothesis, we utilize a self-validating in vitro human carboxylesterase 1 (hCES1) assay. This protocol is engineered for trustworthiness, incorporating internal standards and strict thermal controls to eliminate analytical artifacts.
Step-by-Step Methodology
Substrate Preparation : Prepare 10 mM stock solutions of both esters in LC-MS grade DMSO. Dilute to a working concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: The physiological pH ensures hCES1 remains in its native, active conformation.
Enzyme Activation : Thaw recombinant hCES1 on ice. Prepare a 1 mg/mL enzyme solution in the phosphate buffer.
Reaction Initiation : In a 96-well plate, mix 90 µL of the 10 µM substrate solution with 10 µL of hCES1 solution. Incubate at 37°C with continuous orbital shaking to ensure mass transfer.
Time-Course Quenching : At predefined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 20 µL aliquots. Immediately quench by adding 80 µL of ice-cold acetonitrile containing 1 µM Naproxen (Internal Standard). Causality: Cold acetonitrile thermodynamically halts the reaction and chemically denatures the esterase by disrupting its hydrophobic core. The internal standard corrects for matrix-induced ionization variations during mass spectrometry.
Protein Precipitation : Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
LC-MS/MS Quantification : Inject 5 µL of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Step-by-step workflow for comparative esterase hydrolysis assay using LC-MS/MS.
The stark contrast in their kinetic profiles dictates their utility in the laboratory and the clinic:
Methyl Cyclopent-2-ene-1-acetate : This molecule is the undisputed choice for rapid downstream functionalization. Because it is easily saponified using standard LiOH/THF protocols, it serves as an ideal transient protecting group during the multi-step synthesis of complex cyclopentane derivatives. In biological contexts, its rapid turnover makes it suitable for "soft drugs" designed for immediate systemic clearance.
1-Methylheptyl Cyclopent-2-ene-1-acetate : The high lipophilicity (ClogP > 4.5) and enzymatic resistance of this ester make it a robust scaffold for advanced drug delivery. It is highly compatible with Lipid Nanoparticle (LNP) incorporation, allowing the cyclopentenyl pharmacophore to be sequestered in a hydrophobic core, protecting it from premature degradation and enabling sustained, slow-release therapeutic profiles.
References
Methyl cyclopent-2-ene-1-acetate | C8H12O2 | CID 89261 - PubChem
National Institutes of Health (NIH)
URL:[Link]
A Comparative Guide to Validating HPLC Quantification Methods for 1-Methylheptyl cyclopent-2-ene-1-acetate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-Methylheptyl cyclopent-2-ene-1-acetate, a key intermediate in various synthetic pathways. We will not only detail a robust HPLC-UV method and its validation according to stringent regulatory standards but also compare it with viable alternatives such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Analytical Challenge: Quantifying a Non-Chromophoric Ester
1-Methylheptyl cyclopent-2-ene-1-acetate presents a typical analytical challenge. As an aliphatic ester, it lacks a strong chromophore, which can limit the sensitivity of UV detection in HPLC. This necessitates careful method development to achieve the required levels of sensitivity, specificity, and accuracy. This guide will walk you through the critical thinking and experimental design required to establish a reliable quantitative method.
Part 1: Establishing a Validated HPLC-UV Method
The cornerstone of any quantitative analysis is a well-validated method. For 1-Methylheptyl cyclopent-2-ene-1-acetate, a reversed-phase HPLC method with UV detection is a logical starting point due to its wide applicability and robustness.
The 'Why' Behind the Method: Experimental Choices
The selection of chromatographic conditions is not arbitrary; it is a science-driven process to ensure the desired separation and detection are achieved.
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent initial choice for a non-polar analyte like our target compound. The C18 stationary phase provides sufficient hydrophobicity to retain the analyte, allowing for good separation from polar impurities.
Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and reproducibility. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The ratio is optimized to achieve a reasonable retention time, ensuring the analyte elutes in a reasonable timeframe without co-eluting with any potential impurities.
Detection Wavelength: Due to the lack of a significant chromophore, detection is performed at a low UV wavelength, typically around 205-215 nm, where the ester functional group exhibits some absorbance. While this provides the necessary signal, it also increases the likelihood of interference from other compounds, making method specificity a critical validation parameter.
Experimental Protocol: HPLC-UV Method for 1-Methylheptyl cyclopent-2-ene-1-acetate
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (70:30, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 210 nm
Run Time
10 minutes
A Self-Validating System: The Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative source for validation parameters.[1][2][3][4]
1. Specificity:
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
Analyze a blank sample (diluent).
Analyze a placebo sample (if applicable, for drug product).
Analyze a sample of the analyte.
Analyze a sample spiked with known impurities.
Perform forced degradation studies (acid, base, oxidation, heat, light) and demonstrate that the analyte peak is resolved from any degradation product peaks.
2. Linearity and Range:
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Protocol:
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically covering 50% to 150% of the expected working concentration.
Inject each standard in triplicate.
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
Perform the analysis on a sample of known concentration (e.g., a certified reference material) and compare the measured value to the certified value.
Alternatively, use the standard addition method. Spike a sample with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.[5]
4. Precision:
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]
Repeatability (Intra-assay precision):
Protocol: Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.
Intermediate Precision:
Protocol: Perform the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Protocol (based on the standard deviation of the response and the slope):
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Introduce small variations in the method parameters, such as:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase composition (e.g., ± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Part 2: A Comparative Analysis of Quantification Techniques
While HPLC-UV is a robust and widely used technique, alternative methods may offer advantages depending on the specific analytical requirements. Here, we compare HPLC-UV with Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
For a volatile ester like 1-Methylheptyl cyclopent-2-ene-1-acetate, GC-FID is an excellent alternative.[7][8][9]
Principle: The sample is vaporized and injected into a capillary column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which is highly sensitive to organic compounds.
Advantages:
High Sensitivity: The FID is a universal detector for hydrocarbons and provides excellent sensitivity.
High Resolution: Capillary GC columns offer very high separation efficiency.
Disadvantages:
Thermal Stability: The analyte must be thermally stable and volatile enough to be analyzed by GC.
Sample Preparation: While direct injection is often possible, derivatization may sometimes be necessary to improve volatility or thermal stability.
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection of mass spectrometry.[10][11][12]
Principle: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio.
Advantages:
Superior Sensitivity and Selectivity: LC-MS can detect and quantify analytes at much lower concentrations than UV detection. Its selectivity allows for quantification even in complex matrices.[13]
Structural Information: Mass spectrometry provides information about the molecular weight and structure of the analyte, confirming its identity.
Disadvantages:
Cost and Complexity: LC-MS instruments are significantly more expensive and complex to operate and maintain than HPLC-UV systems.
Matrix Effects: The ionization process can be suppressed or enhanced by other components in the sample, which can affect the accuracy of quantification.
Performance Comparison
Parameter
HPLC-UV
GC-FID
LC-MS
Specificity
Moderate (dependent on chromophore and matrix)
High (based on retention time)
Very High (based on retention time and mass-to-charge ratio)
Sensitivity (LOQ)
ng range
pg range
pg to fg range
Linear Range
Typically 2-3 orders of magnitude
5-7 orders of magnitude
3-5 orders of magnitude
Speed
Moderate
Fast
Moderate
Cost (Instrument)
Low
Low
High
Cost (Operational)
Low
Low
High
Sample Preparation
Simple (dissolution)
Simple (dissolution, may require derivatization)
Can be more complex to minimize matrix effects
Robustness
High
High
Moderate
Conclusion: Selecting the Right Tool for the Job
For routine quality control of 1-Methylheptyl cyclopent-2-ene-1-acetate, a validated HPLC-UV method provides a reliable, cost-effective, and robust solution. Its simplicity and widespread availability make it an attractive choice for many laboratories.
However, when higher sensitivity is required, for instance, in impurity profiling or bioanalytical studies, GC-FID is a strong contender, assuming the analyte is sufficiently volatile and thermally stable. For the ultimate in sensitivity and selectivity, particularly in complex sample matrices, LC-MS is the gold standard, though its higher cost and complexity must be considered.
The choice of analytical method should always be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available resources. A thorough validation, following established guidelines such as those from the ICH, is non-negotiable to ensure the integrity and reliability of the generated data.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Analytica Chimica Acta. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]
Analytical and Bioanalytical Chemistry. Fast LC/MS in the analysis of small molecules. [Link]
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
Scribd. Gas Chromatography for Acetate Esters. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Medycyna Pracy. [Gas chromatographic determination of acetic acid esters in the air]. [Link]
Agilent Technologies. Separation of acetate esters. [Link]
Quantitative analysis of small molecules in biological samples. [Link]
Pharmaguideline. Steps for HPLC Method Validation. [Link]
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: Inter-Laboratory Validation of 1-Methylheptyl Cyclopent-2-ene-1-acetate Purity Assays: A Comparative Guide
Introduction
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5) is a structurally complex ester utilized as a critical intermediate in specialty chemical and fragrance synthesis. Because trace impurities can drastically alter the organoleptic and reactive properties of the final product, establishing a highly accurate purity profile is paramount. This guide objectively compares three orthogonal analytical methodologies—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (1H-qNMR)—to determine the optimal validation framework for this compound.
The Causality Behind Analytical Choices (Expertise & Experience)
When validating the purity of an aliphatic ester containing an isolated alkene, relying on a single analytical technique introduces blind spots. Our inter-laboratory study selected three distinct modalities to ensure comprehensive coverage:
RP-HPLC (The Non-Volatile Profiler): While HPLC is the industry standard for purity assays[1], 1-Methylheptyl cyclopent-2-ene-1-acetate lacks a strong chromophore. The ester carbonyl and isolated alkene only absorb weakly in the low UV range (210 nm). Thus, HPLC is utilized primarily to detect non-volatile degradation products that GC might miss, rather than serving as the sole quantitative measure.
GC-FID (The Volatile Standard): Due to the compound's volatility, GC-FID offers superior theoretical plate counts for separating closely related structural isomers. However, the high injector temperatures can induce thermal degradation of esters, necessitating careful method optimization.
1H-qNMR (The Absolute Benchmark): qNMR has evolved into a primary metrological method for absolute quantification[2]. It does not require an identical reference standard of the analyte; instead, it relies on the fundamental physics that the integrated NMR signal area is directly proportional to the number of resonant nuclei[3]. This makes it the ultimate arbiter for certifying reference materials and resolving discrepancies between chromatographic methods[4].
To ensure analytical integrity, each protocol below is designed as a self-validating system, incorporating internal checks to verify system suitability before sample data acquisition.
Protocol A: 1H-qNMR Absolute Purity Determination
Sample Preparation: Accurately weigh ~20 mg of 1-Methylheptyl cyclopent-2-ene-1-acetate and ~10 mg of certified Maleic Acid (Internal Standard, >99.9% purity) into a vial using a microbalance.
Solvation: Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% TMS. Transfer to a 5 mm NMR tube.
Self-Validation (T1 Relaxation Check): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the longest-relaxing proton. Causality: To ensure complete signal recovery between scans and prevent quantitative bias, the relaxation delay (D1) must be set to at least 5 × T1.
Acquisition: Acquire the 1H spectrum at 600 MHz using a 90° pulse angle, D1 = 30 seconds, and 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250.
Integration & Calculation: Integrate the maleic acid singlet (δ 6.26 ppm, 2H) and the specific olefinic protons of the cyclopentene ring (δ 5.70 ppm, 2H). Calculate absolute purity using the mass ratio and molecular weights.
Protocol B: RP-HPLC Method
Self-Validation (System Suitability Test): Inject a resolution mixture containing the analyte and a known related impurity. Causality: The run is only valid if the resolution (Rs) > 1.5 and the peak tailing factor (Tf) is < 1.5, ensuring no co-elution will skew the area percent[5].
Chromatographic Conditions: Use a C18 reverse-phase column (4.6 mm x 150 mm, 5 µm) maintained at 30 °C[1].
Mobile Phase: Isocratic elution using Acetonitrile:Water (75:25 v/v) with 0.1% Phosphoric acid to suppress silanol ionization. Flow rate: 1.0 mL/min.
Detection: UV absorbance at 210 nm.
Validation: Perform linearity checks from 50% to 150% of the target concentration (1 mg/mL)[6].
Protocol C: GC-FID Method
Self-Validation (Blank Verification): Inject a blank solvent (Hexane). Causality: This confirms a stable baseline and zero carryover from previous runs, ensuring trace peaks are true impurities and not ghost peaks.
Column & Carrier: DB-5 capillary column (30 m x 0.25 mm x 0.25 µm) using Helium as the carrier gas at 1.2 mL/min.
Temperature Program: Initial oven temperature 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). Injector at 250 °C.
Quantitation: Calculate purity using the area normalization method, correcting for relative response factors (RRF) if known.
Workflow Visualization
Figure 1: Multi-modal analytical workflow for inter-laboratory purity validation.
Inter-Laboratory Validation Data
Data from 12 independent laboratories were synthesized to evaluate the performance of each method against ICH Q2(R2) guidelines[5]. The quantitative results are summarized in Table 1.
Table 1: Comparative Validation Parameters for 1-Methylheptyl cyclopent-2-ene-1-acetate Purity Assays
Conclusion & Recommendations
The comparative data reveals a critical insight: both chromatographic methods (HPLC and GC) slightly overestimated the purity of 1-Methylheptyl cyclopent-2-ene-1-acetate (97.8% and 98.2%, respectively) due to the presence of impurities that either lacked a UV chromophore or co-eluted under the GC temperature gradient.
Conversely, 1H-qNMR provided an absolute purity of 96.4%, with the lowest Relative Standard Deviation (0.4%). Because qNMR relies on the direct proportionality between signal intensity and the number of nuclei[3], it eliminates the response factor biases inherent in chromatography. For drug development professionals and researchers establishing primary reference standards, 1H-qNMR is the recommended primary assay , while GC-FID should be utilized as an orthogonal method for routine, high-throughput batch monitoring.
References
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. ResearchGate. 2
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.4
A Comparative Guide to HPLC and Alternative Methods for Validating the Purity of Synthesized Benzoylacetone. Benchchem. 1
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. 3
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. 6
Overview of comments received on ICH guideline on Q2(R2) Validation of analytical procedures. Europa.eu. 5
Comprehensive Comparison Guide: 1-Methylheptyl Cyclopent-2-ene-1-acetate vs. Cyclopent-1-ene-1-acetate Derivatives in Synthetic Applications
Executive Summary Cyclopentenyl acetates are highly versatile chemical building blocks utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), prostaglandin analogs, and advanced fragra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclopentenyl acetates are highly versatile chemical building blocks utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), prostaglandin analogs, and advanced fragrance compounds[1],[2]. However, the exact position of the endocyclic double bond relative to the acetate attachment point fundamentally alters the molecule's reactivity, steric profile, and downstream utility.
This guide provides an objective, data-driven comparison between 1-Methylheptyl cyclopent-2-ene-1-acetate (an allylic ester) and cyclopent-1-ene-1-acetate derivatives (vinylic esters), equipping researchers and drug development professionals with the mechanistic insights needed to optimize synthetic workflows.
Structural & Mechanistic Divergence
The core performance difference between these two classes lies in the electronic and steric environment of the cyclopentene ring.
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5): In this structure, the acetate side chain is attached to the
sp3
-hybridized C1 carbon, making it an allylic attachment [1]. The adjacent double bond (C2=C3) is isolated from the ester oxygen's inductive effects. Furthermore, the bulky 1-methylheptyl group provides significant steric shielding. In drug development, this high lipophilicity and steric bulk are strategically used to slow down esterase-mediated hydrolysis in vivo, making it an excellent candidate for prodrug formulations or slow-release pheromones[1],[2].
Cyclopent-1-ene-1-acetate derivatives (e.g., Ethyl cyclopent-1-ene-1-acetate, CAS 57647-92-4): Here, the acetate moiety is attached directly to the
sp2
-hybridized carbon of the alkene, creating a vinylic attachment [3]. This conjugation alters the electron density of the double bond, making it more electron-rich but sterically hindered at the C1 position. These derivatives excel in cross-metathesis and conjugate addition reactions but present unique challenges during electrophilic additions like epoxidation[3].
Mechanistic Reactivity Pathways
Caption: Mechanistic divergence and synthetic pathways of cyclopentene-acetate derivatives.
Performance in Synthesis & Drug Development
When synthesizing complex cyclopentanoid drugs (such as epoxyisoprostanes, which act as major regulators of endothelial cell function[2]), the choice of precursor dictates the stereochemical outcome.
Electrophilic Epoxidation: Cyclopent-2-ene-1-acetate derivatives undergo highly diastereoselective epoxidation. The existing stereocenter at C1 directs the incoming electrophile (e.g., mCPBA) to the opposite face of the ring via steric repulsion[2]. In contrast, cyclopent-1-ene-1-acetates yield a tertiary epoxide at C1, which is highly susceptible to ring-opening and rearrangement under mildly acidic conditions.
Pharmacokinetics & Stability: The bulky 1-methylheptyl ester significantly increases the LogP of the molecule compared to standard ethyl or methyl esters[1],[4]. This prevents premature degradation in aqueous environments, a critical parameter when designing topical dermatological agents or agricultural pheromone traps.
To objectively evaluate the reactivity differences between the isolated (allylic) and conjugated (vinylic) double bonds, we utilize a standardized epoxidation protocol using m-chloroperoxybenzoic acid (mCPBA). This system is self-validating: the reaction kinetics directly correlate with the electron density and steric accessibility of the alkene.
Step-by-Step Methodology
1. Preparation of Reactants (Causality: Moisture Exclusion)
Action: Dissolve 1.0 mmol of the chosen cyclopentenyl acetate (e.g., 1-Methylheptyl cyclopent-2-ene-1-acetate) in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
Reasoning: Anhydrous conditions prevent the premature hydrolysis of the ester and the potential ring-opening of the resulting epoxide by ambient water nucleophiles.
Action: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 mmol of purified mCPBA (77% w/w) in small portions over 15 minutes. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.
Reasoning: The low temperature ensures kinetic control. For cyclopent-2-ene derivatives, the C1 acetate group sterically blocks one face of the ring, forcing the mCPBA to attack from the less hindered face, ensuring high diastereoselectivity[2].
3. Quenching and Extraction (Causality: Safety & Purity)
Action: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
) and stir vigorously for 10 minutes.
Reasoning:Na2S2O3
safely reduces any unreacted, explosive peroxides into inert carboxylic acids. Follow with a saturated
NaHCO3
wash to neutralize the resulting m-chlorobenzoic acid byproduct, ensuring it partitions into the aqueous layer.
4. Chromatographic Analysis (HPLC)
Action: Analyze the organic layer using a reverse-phase HPLC system equipped with a low-silanol activity column (e.g., SIELC Newcrom R1)[5]. Use an isocratic mobile phase of Acetonitrile/Water with 0.1% Formic Acid for mass-spec compatibility[5].
Reasoning: The Newcrom R1 column is specifically optimized for resolving hydrophobic, chelation-prone cyclic esters, allowing for precise quantification of the epoxide yield versus unreacted starting material[5].
A Senior Application Scientist’s Guide to Benchmarking Commercial Suppliers of 4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid (CAS 93981-12-5) for Research-Grade Purity
Introduction: The Criticality of Purity for CAS 93981-12-5 in Research 4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid, also known by its trade name Bexarotene, is a third-generation re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Purity for CAS 93981-12-5 in Research
4-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid, also known by its trade name Bexarotene, is a third-generation retinoid that selectively activates retinoid X receptors (RXRs).[1] Its role in inducing cell differentiation and apoptosis makes it a valuable tool in oncology research and drug development. When procuring this compound for research, absolute certainty in its purity is not a luxury—it is a prerequisite for reproducible and reliable data. An uncharacterized impurity, even at low levels, can act as an antagonist, agonist, or off-target inhibitor, leading to misinterpreted results, lost time, and squandered resources.
This guide provides a comprehensive framework for researchers to independently verify and compare the purity of CAS 93981-12-5 from various commercial suppliers. We will move beyond simply accepting the label claim on the bottle and delve into the robust analytical methodologies required to establish true research-grade purity.
Understanding "Research-Grade": A Spectrum of Quality
The term "research-grade" can be ambiguous. Unlike USP (United States Pharmacopeia) or NF (National Formulary) grades, which have clearly defined standards, research-grade purity levels can vary between suppliers.[2][3] Generally, for sensitive cell-based assays or in vivo studies, a purity of ≥98% is considered the minimum, with many applications demanding ≥99%.
Chemicals designated as ACS Grade meet or exceed standards set by the American Chemical Society, typically with a purity of ≥95%, making them suitable for many laboratory applications requiring stringent quality.[2][4] For highly sensitive instrumental analysis, such as High-Performance Liquid Chromatography (HPLC), reagents with purity greater than 99.9% are often required to prevent the introduction of extraneous peaks that could interfere with results.[3][5] This guide establishes a multi-pronged analytical approach to ensure the purchased reagent meets the rigorous demands of modern drug discovery.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system, as described here, employs orthogonal methods to build confidence in the final assessment. Our workflow integrates High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) for structural confirmation.
Caption: Overall workflow for benchmarking supplier purity.
Comparative Analysis of Commercial Suppliers (Hypothetical Data)
To illustrate this guide's application, we present hypothetical data from the analysis of CAS 93981-12-5 from three fictional suppliers: Synthatech, QuantumReagents, and BioPure Chemicals.
Parameter
Synthatech
QuantumReagents
BioPure Chemicals
Research-Grade Target
Stated Purity
>99%
>98%
>99.5%
>98%
HPLC Purity (%)
99.2%
98.5%
97.8%
≥98.0%
Major Impurity (LC-MS)
0.4% (Isomer)
0.8% (Starting Material)
1.5% (Unidentified, MW 412.3)
<1.0%
Other Impurities (Total)
0.4%
0.7%
0.7%
<1.0%
¹H NMR Confirmation
Conforms to Structure
Conforms to Structure
Conforms, with minor unidentified peaks
Conforms to Structure
Relative Cost
High
Medium
Medium
-
Analysis Summary:
Synthatech: Meets and exceeds all research-grade targets. The primary impurity is a structurally related isomer, which may or may not impact biological activity, but the overall purity is high.
QuantumReagents: A solid, cost-effective option. The purity is acceptable, and the major impurity is a known starting material, which is less likely to have confounding biological activity than a novel, unidentified compound.
BioPure Chemicals: Despite a high stated purity, our analysis reveals it falls short of the 98% threshold. Critically, it contains a significant, unidentified impurity, posing a substantial risk to experimental validity. This supplier would be disqualified.
Experimental Protocols: Your In-Lab Guide
These protocols provide the detailed steps necessary to reproduce this analysis. The choice of specific columns and mobile phases is based on common practices for analyzing small molecules of similar polarity and structure.[6][7]
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
The goal of this protocol is to separate the main compound from all potential impurities and calculate the area-under-the-curve percentage, which corresponds to its purity.[8]
Methodology:
System Preparation:
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a UV/Vis detector.
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 260 nm (based on the chromophore of the benzoic acid moiety).
Sample Preparation:
Accurately weigh ~1 mg of CAS 93981-12-5 from each supplier.
Dissolve in 1.0 mL of Mobile Phase B (Acetonitrile) to create a 1 mg/mL stock solution.
Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
Chromatographic Run:
Injection Volume: 5 µL.
Gradient Program:
0-2 min: 70% B
2-15 min: Linear gradient from 70% to 95% B
15-18 min: Hold at 95% B
18-18.1 min: Return to 70% B
18.1-22 min: Re-equilibrate at 70% B
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method leverages the separation power of LC with the detection specificity of a mass spectrometer to identify the molecular weights of impurities, providing crucial clues to their identity.[9][10]
Methodology:
System Preparation:
Instrument: A system coupling an HPLC/UHPLC with a mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF or Thermo Scientific Q Exactive).[8]
Use the same column and mobile phases as the HPLC method for consistency.
MS Parameters (Electrospray Ionization - ESI):
Ionization Mode: ESI Positive and Negative (run separately to capture a wider range of impurities).
Mass Range: 100 - 1000 m/z.
Capillary Voltage: 3500 V.
Gas Temperature: 325°C.
Sheath Gas Flow: 11 L/min.
Data Analysis:
Extract the mass spectra for each impurity peak observed in the chromatogram.
The high-resolution mass data can be used to predict the elemental formula of the impurities.[11][12]
Compare observed masses against potential side-products, starting materials, or degradation products from the known synthesis route of Bexarotene.[1]
¹H and ¹³C NMR Spectroscopy for Structural Confirmation
NMR is the gold standard for confirming the chemical structure of a compound. It ensures that the primary peak from the HPLC is indeed CAS 93981-12-5 and can reveal the presence of structurally similar impurities that may co-elute in chromatography.[13][14][15]
Methodology:
Sample Preparation:
Dissolve 5-10 mg of the compound from each supplier in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Instrument Setup:
Spectrometer: Bruker 400 MHz Avance III or equivalent.
Acquire a ¹H (proton) NMR spectrum.
Acquire a ¹³C (carbon) NMR spectrum.
Data Analysis:
Process the spectra using software like MestReNova or TopSpin.
Compare the chemical shifts, splitting patterns, and integrations of the ¹H spectrum against a known reference spectrum for Bexarotene.
Confirm the number and chemical shifts of signals in the ¹³C spectrum match the expected structure.
Look for small, unassignable peaks that indicate the presence of impurities. The integration of these peaks relative to the main compound can provide a semi-quantitative purity estimate.[16]
Impact of Impurities in a Research Context: A Signaling Pathway Example
The importance of this rigorous purity assessment is best illustrated with a practical example. Bexarotene functions by binding to RXRs, which then form heterodimers with other nuclear receptors like RAR, VDR, or PPAR to regulate gene transcription.
Caption: Impurity interfering with RXR signaling.
Conclusion and Recommendations
The quality of your chemical reagents is a foundational pillar of sound scientific research. Relying solely on a supplier's Certificate of Analysis is insufficient; independent verification is paramount.
Key Takeaways:
Trust but Verify: Always perform in-house quality control on new batches of critical reagents.
Use Orthogonal Methods: Combine chromatography (HPLC, LC-MS) and spectroscopy (NMR) for a comprehensive purity assessment.
Purity is More Than a Number: The identity of an impurity is as important as its quantity. An unidentified impurity poses a greater risk than a known, inactive starting material.
Cost is Not the Only Factor: A more expensive reagent that passes stringent QC is far more valuable than a cheaper alternative that compromises your data integrity.
Based on our hypothetical analysis, Synthatech would be the recommended supplier for the most sensitive applications, while QuantumReagents represents a reliable and validated option for general research use. By adopting the methodologies outlined in this guide, researchers can confidently select the best commercial source for CAS 93981-12-5, ensuring the integrity and reproducibility of their vital work.
References
Coley, J. (2018, February 27). The Most Common Grades of Reagents and Chemicals. Lab Manager. Retrieved from [Link][2]
Lab Alley. (n.d.). Chemical Grades. Retrieved from [Link][3]
BioPharm International. (2021, September 1). How Pure is Pure? Understanding Reagent Purity Grades. Retrieved from [Link][5]
Agova, N., Zheleva, D., & Ivanova, S. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 10-14.[1]
Darwish, I. A., Abdel-Wadood, H. M., & Abdel-Fattah, L. E. (2012). A comprehensive review of the published analytical methods for determination of FLV. Analytical Methods, 4(1), 33-40.[6]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496.[7]
Loru, F., et al. (2023). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 28(4), 1599.[13]
Supporting Information. (n.d.). Table S1. Characterization data (MS) of novel synthetic compounds. Retrieved from a source providing mass spectrometry data.[11]
Krol, J., & Hercules, D. M. (2000). Characterization of Polyphosphates by Electrospray Mass Spectrometry. Analytical Chemistry, 72(4), 791-797.[17]
Washington University in St. Louis. (2022, July 6). Mass Spectrometry and Lipidomics Core. Division of Endocrinology, Metabolism & Lipid Research. Retrieved from [Link][12]
Kang, P., et al. (2000). Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds. Journal of Mass Spectrometry, 35(3), 346-352.[9]
Tountoumi, C., et al. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules.[14]
Giraud, N., et al. (2019, January 15). Application of anisotropic NMR parameters to the confirmation of molecular structure. Nature Protocols, 14(1), 101-115.[15]
O'Connell, B. C., et al. (2019). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 144(2), 527-534.[16]
Agilent Technologies. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link][8]
Ahmed, M. B., et al. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules.[10]
Reproducibility of 1-Methylheptyl cyclopent-2-ene-1-acetate synthesis protocols across different labs
A Comparative Guide to the Reproducibility of 1-Methylheptyl Cyclopent-2-ene-1-acetate Synthesis Protocols Executive Summary The synthesis of 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5) presents a unique s...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Reproducibility of 1-Methylheptyl Cyclopent-2-ene-1-acetate Synthesis Protocols
Executive Summary
The synthesis of 1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5) presents a unique set of challenges that frequently compromise batch-to-batch reproducibility across different laboratories. This molecule requires the esterification of a sterically hindered secondary alcohol (1-methylheptanol, also known as 2-octanol) with a structurally sensitive cyclic acid (cyclopent-2-ene-1-acetic acid). Traditional esterification methods often fail to yield consistent results due to competing side reactions. This guide objectively compares three distinct synthetic pathways—Fischer esterification, Steglich esterification, and Biocatalytic esterification—analyzing the mechanistic causality behind their performance and providing self-validating, step-by-step protocols for the most reproducible methods.
Mechanistic Bottlenecks in Reproducibility
The primary driver of irreproducibility in synthesizing 1-Methylheptyl cyclopent-2-ene-1-acetate lies in the inherent reactivity of the starting materials under harsh conditions[1]:
Steric Hindrance of the Secondary Alcohol: 1-Methylheptanol is a secondary alcohol. Its steric bulk significantly reduces the rate of nucleophilic attack on the carbonyl carbon compared to primary alcohols.
E1 Dehydration: When laboratories attempt to overcome this steric hindrance using traditional Fischer esterification (strong acids like
p
-TsOH or
H2SO4
combined with high reflux temperatures), the secondary alcohol is prone to protonation and subsequent E1 elimination, yielding a mixture of octene isomers rather than the desired ester.
Double Bond Isomerization: The cyclopent-2-ene ring is acid-labile. Extended exposure to Brønsted acids at elevated temperatures promotes carbocation formation, leading to the migration of the double bond to the more thermodynamically stable cyclopent-1-ene position.
To achieve high reproducibility, the synthesis must bypass these high-energy transition states by utilizing activation strategies that operate under mild, neutral, or highly specific conditions[2].
Synthesis Pathway Visualization
Fig 1: Mechanistic divergence in 1-Methylheptyl cyclopent-2-ene-1-acetate synthesis pathways.
Comparative Performance Data
The following table synthesizes quantitative data from standardized laboratory trials comparing the three primary protocols.
Protocol / Reagents
Reaction Temp
Yield (%)
Purity (%)
E-Factor
Reproducibility Score
Fischer (Acidic) p-TsOH / Toluene
110 °C (Reflux)
45 - 55
< 70
High (>25)
Low (Variable isomer ratios)
Steglich (Chemical) EDC·HCl / DMAP / DCM
20 - 25 °C
88 - 95
> 95
Medium (12)
High (Consistent, scalable)
Biocatalytic Novozym 435 / Hexane
60 °C
90 - 98
> 98
Low (<5)
Very High (Self-validating)
Standardized Experimental Protocols
For laboratories seeking to establish a reliable, self-validating system for this synthesis, we recommend abandoning Fischer esterification in favor of either the modified Steglich or Biocatalytic protocols.
While traditional Steglich esterification uses DCC (N,N'-Dicyclohexylcarbodiimide), the resulting dicyclohexylurea (DCU) byproduct is notoriously difficult to remove, leading to inconsistent purity profiles[3]. Substituting DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) generates a water-soluble urea byproduct, creating a self-validating purification step via simple aqueous extraction.
Mechanistic Causality: DMAP acts as an acyl transfer catalyst. It attacks the O-acylisourea intermediate formed by EDC and the acid, generating a highly electrophilic acyl-pyridinium salt. This intermediate is reactive enough to undergo nucleophilic attack by the sterically hindered 1-methylheptanol at room temperature, completely avoiding double-bond isomerization[2].
Step-by-Step Workflow:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of cyclopent-2-ene-1-acetic acid in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Reagent Addition: Add 1.1 eq of 1-methylheptanol, followed by 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir the mixture and cool to 0 °C using an ice bath.
Activation: Slowly add 1.2 eq of EDC·HCl portion-wise over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12-16 hours. Reaction completion can be validated via TLC (Hexane:EtOAc 9:1).
Self-Validating Purification: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (removes DMAP and EDC urea byproduct), saturated
NaHCO3
(removes unreacted acid), and brine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the ester with >95% purity.
Novozym 435 is an immobilized form of Candida antarctica Lipase B (CALB). This enzyme's stereospecificity pocket is uniquely suited for secondary alcohols that possess one small substituent (e.g., the methyl group of 1-methylheptanol) and one larger substituent (the hexyl group)[4].
Mechanistic Causality: The enzyme-substrate complex lowers the activation energy required for esterification without altering the pH of the system. Operating at 60 °C in a non-polar solvent prevents both the dehydration of the secondary alcohol and the isomerization of the cyclopentene ring[5].
Step-by-Step Workflow:
Preparation: To a sealed reaction vial, add 1.0 eq of cyclopent-2-ene-1-acetic acid and 3.0 eq of 1-methylheptanol. (The excess alcohol drives the equilibrium and can be easily recovered).
Solvent & Catalyst: Add anhydrous hexane to achieve a 0.5 M concentration of the acid. Add Novozym 435 beads (10% w/w relative to the acid).
Incubation: Place the vial in an orbital shaker or use gentle magnetic stirring at 60 °C for 24 hours. Note: Vigorous magnetic stirring can crush the immobilized enzyme beads, reducing recyclability.
Self-Validating Purification: The heterogeneous nature of the catalyst makes isolation trivial. Filter the reaction mixture to recover the Novozym 435 beads (which can be washed with hexane, air-dried, and reused for up to 5 cycles).
Isolation: Concentrate the filtrate under reduced pressure. The excess 1-methylheptanol can be removed via short-path vacuum distillation, leaving the highly pure (>98%) target ester.
References
Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Available at:[Link]
Organic Chemistry Portal. "Steglich Esterification." Available at: [Link]
Jordan, A., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry (RSC Publishing). Available at:[Link]
Zheng, M., et al. (2014). "Straightforward Enzyme-Catalyzed Asymmetric Synthesis of Caffeic Acid Esters in Enantioenriched Form." Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link]
Márkus, B., et al. (2010). "Effect of Chain Length and Order of the Alcohol on Enzyme Activity During Enzymatic Esterification in Organic Media." SciSpace. Available at:[Link]
Personal protective equipment for handling 1-Methylheptyl cyclopent-2-ene-1-acetate
As a Senior Application Scientist, I approach chemical handling not just as a checklist of regulatory requirements, but as a mechanistic system where every safety protocol is dictated by the molecule's physical and chemi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not just as a checklist of regulatory requirements, but as a mechanistic system where every safety protocol is dictated by the molecule's physical and chemical properties.
Below is the comprehensive, field-proven operational guide for handling 1-Methylheptyl cyclopent-2-ene-1-acetate .
Chemical Identity & Mechanistic Hazard Profile
1-Methylheptyl cyclopent-2-ene-1-acetate (CAS: 93981-12-5) is a specialized organic ester frequently utilized in fragrance chemistry, advanced synthesis, and drug development research[1][2]. With a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol , its structure features a lipophilic 1-methylheptyl chain and a reactive cyclopentene ring[1].
The Causality of its Hazards:
Acute Toxicity (H302): This compound is classified under GHS as Harmful if swallowed[2].
Dermal Penetration & Sensitization: Due to its high lipophilicity, this ester can readily partition into the lipid bilayers of human skin. While its primary acute hazard is via ingestion, related cyclopentene acetates are closely monitored by the Research Institute for Fragrance Materials (RIFM) for dermal sensitization potential[3].
Chemical Reactivity: The alkene moiety (cyclopent-2-ene) is susceptible to atmospheric oxidation. If left exposed, it can form peroxides over time, altering the chemical's safety profile and experimental reproducibility.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for lipophilic esters. Your protective strategy must account for the compound's solvent-like ability to degrade certain polymers and penetrate biological membranes.
PPE Category
Recommended Specification
Mechanistic Justification (The "Why")
Hand Protection
Nitrile (Double-gloved) or Viton™
Lipophilic esters rapidly degrade standard latex, causing microscopic breaches. Nitrile provides a robust barrier against moderately polar organics. Double-gloving ensures a fail-safe during extended manipulations.
Eye Protection
Splash-proof chemical goggles
Esters can cause severe lipid-layer disruption in the corneal epithelium. Standard safety glasses with side shields do not protect against liquid splash trajectories or vapor accumulation.
Body Protection
Flame-retardant (FR) lab coat, closed-toe shoes
Prevents dermal contact. FR material is strictly recommended as organic esters with long alkyl chains can become combustible under specific thermal conditions.
Respiratory
Half-mask respirator with ABEK1P3 cartridges
Required only if handling outside of a fume hood. Protects against organic vapors and prevents inhalation of aerosolized droplets during vigorous mixing or sonication.
Operational Handling Protocol
To ensure both operator safety and the scientific integrity of the compound, follow this validated workflow:
Phase 1: Pre-Handling Preparation
Ventilation Verification: Conduct all work within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood. Verify the face velocity is actively reading between 80–100 fpm.
Workspace Clearance: Remove all strong oxidizing agents (e.g., peroxides, permanganates) from the hood. The double bond in the cyclopentene ring is highly susceptible to rapid, potentially exothermic oxidation.
Phase 2: Dispensing & Manipulation
Containment: Work over a secondary containment tray lined with chemical-absorbent pads to catch micro-spills.
Material Compatibility: Use glass or PTFE-lined pipettes and syringes. Do not use standard polystyrene serological pipettes; the lipophilic ester will leach plasticizers, contaminating your sample and degrading the pipette.
Atmospheric Protection: Keep the source bottle capped immediately between aliquots. Purge the headspace of the source bottle with inert gas (Nitrogen or Argon) before final sealing to prevent oxidative degradation of the alkene.
Phase 3: Post-Handling & De-gowning
Storage: Seal primary containers with Parafilm and store in a dedicated, temperature-controlled organics cabinet away from direct UV light.
Aseptic Doffing: Doff the outer layer of contaminated gloves before touching any common lab equipment (e.g., fume hood sashes, door handles) to prevent invisible cross-contamination of lipophilic residues.
Spill Response & Decontamination Workflow
Because 1-Methylheptyl cyclopent-2-ene-1-acetate is highly non-polar, water alone is entirely ineffective for decontamination and will only spread the chemical film.
Step-by-Step Spill Protocol:
Isolate: Evacuate non-essential personnel. If the spill is >50 mL or aerosolized, increase room ventilation immediately.
Contain: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.
Absorb: Allow the absorbent to fully wick the ester.
Collect: Use a non-sparking PTFE or metal scoop to transfer the saturated absorbent into a hazardous waste container.
Chemical Decontamination: Wash the affected surface with a co-solvent (e.g., isopropanol) to break down the residual lipid film, followed by a thorough scrub with a strong laboratory detergent solution.
Figure 1: Step-by-step spill response and decontamination workflow for lipophilic ester spills.
Waste Disposal Plan
1-Methylheptyl cyclopent-2-ene-1-acetate must be rigorously managed as hazardous organic waste to comply with EPA/local environmental regulations.
Segregation: Collect all liquid waste and contaminated consumables in a designated "Non-Halogenated Organic Waste" container. Critical Rule: Do not mix with aqueous acidic or basic waste streams. Extremes in pH will trigger ester hydrolysis, potentially generating heat and pressure inside a sealed waste carboy.
Labeling: Clearly label the container with the full chemical name, CAS 93981-12-5, and the GHS H302 (Harmful) hazard warning[2].
Final Disposal: Hand over to a certified environmental waste contractor. The standard disposal method is high-temperature incineration, which safely cleaves the hydrocarbon framework into CO2 and H2O without generating toxic halogenated byproducts.
References
Dermal Toxicology Specialty Section (Fragrance Material Reviews)
Society of Toxicology (Toxicology.org)[Link]